6-bromo-3-methylisoquinolin-1-amine
Descripción
Propiedades
Número CAS |
872018-41-2 |
|---|---|
Fórmula molecular |
C10H9BrN2 |
Peso molecular |
237.1 |
Pureza |
95 |
Origen del producto |
United States |
Whitepaper: Structural Biology and Mechanism of Action of 6-Bromo-3-methylisoquinolin-1-amine in Serine Protease Inhibition
Executive Summary
In the landscape of modern anticoagulant drug discovery, targeting the intrinsic coagulation pathway—specifically Factor XIa (FXIa) and Factor Xa (FXa)—has emerged as a strategy to decouple antithrombotic efficacy from bleeding risks[1]. 6-Bromo-3-methylisoquinolin-1-amine (CAS: 872018-41-2) is not a standalone therapeutic agent; rather, it is a highly specialized, rationally designed P1-pharmacophoric building block [2].
When integrated into a larger molecular scaffold, this compound acts as an arginine mimetic. Its mechanism of action is defined by its ability to competitively and reversibly inhibit trypsin-like serine proteases by docking into the S1 specificity pocket, forming a bidentate salt bridge with the highly conserved Asp189 residue[3]. This technical guide deconstructs the structural anatomy, physicochemical advantages, and experimental integration of this critical intermediate.
Pharmacological Context: The Intrinsic Coagulation Pathway
Trypsin-like serine proteases drive the coagulation cascade. While traditional direct oral anticoagulants (DOACs) target Factor Xa or Thrombin (the common pathway), inhibiting these targets often leads to dose-limiting hemorrhagic events. Factor XIa is an emerging target because it is primarily involved in the amplification of thrombin generation (thrombosis) but is largely dispensable for primary hemostasis (wound healing)[4].
To inhibit FXIa or FXa, small molecules must occupy the active site. The most critical interaction occurs in the S1 pocket , a deep, negatively charged cleft that naturally accommodates the positively charged arginine residue of the protease's physiological substrate[3].
Fig 1. The intrinsic coagulation cascade and the targeted inhibition of Factor XIa.
Structural Anatomy and the S1 Pocket Binding Mechanism
The precise mechanism of action of 6-bromo-3-methylisoquinolin-1-amine is dictated by its three distinct structural domains, each engineered to solve a specific problem in structure-based drug design.
Overcoming the Basicity Trap: The pKa Advantage
Historically, highly basic groups like benzamidine (pKa ~11.5) or guanidine (pKa ~13.6) were used to target the S1 pocket[3]. Because they are >99.9% protonated at physiological pH (7.4), they bind Asp189 with extreme affinity but suffer from virtually zero oral bioavailability due to their inability to cross lipophilic cell membranes[5].
The 1-aminoisoquinoline core solves this "basicity trap." With a pKa of approximately 6.7 to 7.3, a significant fraction of the molecule remains neutral in the gastrointestinal tract, allowing for excellent membrane permeability[3]. Upon entering the slightly acidic microenvironment of the S1 pocket, the equilibrium shifts, allowing the 1-amino group and the isoquinoline nitrogen to form a rigid, bidentate hydrogen bond/salt bridge network with Asp189[3].
The Role of the 3-Methyl and 6-Bromo Substituents
-
3-Methyl Group (Steric Shield): The S1 pocket of FXa and FXIa is flanked by hydrophobic residues (e.g., Ala190 in FXa)[3],[1]. The 3-methyl group provides a van der Waals interaction with Ala190, locking the ligand into the optimal conformation while sterically clashing with the S1 pockets of off-target proteases (like trypsin), thereby driving selectivity.
-
6-Bromo Group (Synthetic Vector): The bromine atom at the 6-position does not primarily interact with the protease. Instead, it serves as an inert, highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). This allows medicinal chemists to append the P2, P3, and P4 binding motifs necessary to complete the inhibitor[2].
Fig 2. Structural anatomy and S1 pocket binding interactions of the P1 ligand.
Quantitative Physicochemical Profiling
The table below summarizes the causality behind selecting the 6-bromo-3-methylisoquinolin-1-amine scaffold over traditional arginine mimetics.
| P1 Ligand Scaffold | Approximate pKa | % Protonated at pH 7.4 | Primary S1 Interaction | Oral Permeability Profile |
| Guanidine | ~13.6 | >99.9% | Asp189 (Bidentate) | Extremely Low |
| Benzamidine | ~11.5 | >99.9% | Asp189 (Bidentate) | Low |
| 1-Aminoisoquinoline | ~7.2 | ~38.0% | Asp189 (Bidentate) | High |
| 6-Br-3-Me-Isoquinolin-1-amine | ~7.0 | ~28.5% | Asp189 / Ala190 | High (Optimized for coupling) |
Experimental Workflows & Self-Validating Protocols
To translate 6-bromo-3-methylisoquinolin-1-amine from a building block into a validated mechanism of action, two interconnected workflows are required: chemical integration and biochemical validation.
Protocol A: Pharmacophore Integration via Pd-Catalyzed Cross-Coupling
This protocol details the Suzuki-Miyaura coupling of the 6-bromo vector to a P2-P4 boronic acid core.
-
Step 1: Reagent Assembly. In an inert glovebox, combine 1.0 eq of 6-bromo-3-methylisoquinolin-1-amine, 1.2 eq of the target boronic acid/ester, and 0.05 eq of Pd(dppf)Cl₂ in a Schlenk flask.
-
Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand features a wide bite angle, which accelerates reductive elimination and prevents the basic 1-aminoisoquinoline nitrogen from coordinating to and poisoning the palladium center.
-
-
Step 2: Solvent & Base Addition. Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) containing 3.0 eq of K₃PO₄.
-
Causality: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base. K₃PO₄ is a mild base that drives the transmetalation step without causing unwanted side reactions at the unprotected primary amine.
-
-
Step 3: Catalytic Cycle & Self-Validation. Heat the reaction to 90°C under N₂.
-
Self-Validation System: Withdraw 10 µL aliquots at 2, 4, and 8 hours. Quench with acetonitrile and analyze via UPLC-MS. The reaction is internally validated as complete when the starting material peak (m/z 237/239 isotopic cluster) falls below 5% relative abundance, and the target product mass is confirmed.
-
-
Step 4: Isolation. Cool to room temperature, filter through Celite to remove palladium black, and purify via reverse-phase preparative HPLC.
Protocol B: Factor XIa Chromogenic Inhibition Assay
Once synthesized, the final inhibitor's mechanism of action (competitive S1 pocket binding) is validated via enzyme kinetics.
-
Step 1: Reagent Preparation. Prepare an assay buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, and 0.1% BSA at pH 7.4.
-
Causality: Tris maintains physiological pH, NaCl preserves ionic strength for proper salt-bridge formation with Asp189, and BSA prevents the lipophilic inhibitor from non-specifically adsorbing to the polystyrene microplate walls.
-
-
Step 2: Pre-Incubation. In a 96-well plate, mix 0.5 nM human FXIa with varying concentrations of the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM). Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation is critical to allow the reversible inhibitor to reach thermodynamic binding equilibrium with the S1 pocket before introducing the competing substrate.
-
-
Step 3: Kinetic Read & Self-Validation. Add 200 µM of the chromogenic substrate S-2366 (pyroGlu-Pro-Arg-pNA). Monitor absorbance continuously at 405 nm for 20 minutes using a microplate reader.
-
Self-Validation System: Every plate must include a DMSO-only negative control (to establish Vmax) and a known reference inhibitor (e.g., Asundexian) as a positive control. Calculate the Z'-factor for the plate; a Z' > 0.6 validates the assay's robustness and confirms the data is free from pipetting or reagent degradation artifacts.
-
-
Step 4: Data Analysis. Plot the initial velocities (mOD/min) against inhibitor concentration using a 4-parameter logistic fit to determine the IC₅₀, subsequently converting to Ki using the Cheng-Prusoff equation.
References
-
Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants. Journal of Medicinal Chemistry - ACS Publications.[Link]
- FIVE-MEMBERED HETEROCYCLES USEFUL AS SERINE PROTEASE INHIBITORS.
-
Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. National Center for Biotechnology Information (PMC).[Link]
Sources
6-Bromo-3-methylisoquinolin-1-amine: Structural Profiling, Synthesis, and Application in Factor XIa Inhibitor Development
Introduction and Structural Causality
In the landscape of modern medicinal chemistry, halogenated isoquinolines serve as privileged scaffolds for drug discovery. Specifically, 6-bromo-3-methylisoquinolin-1-amine (CAS: 872018-41-2) is a highly versatile building block frequently utilized in the development of serine protease inhibitors, most notably[1].
The structural architecture of this molecule is deliberately designed for late-stage functionalization and target engagement:
-
C1-Amine Group: Acts as a critical hydrogen bond donor/acceptor. In the context of serine proteases, this moiety frequently engages the S1 binding pocket, mimicking the basic side chains of endogenous substrates.
-
C3-Methyl Group: Provides a steric directing effect that restricts the conformational freedom of the molecule when bound to a target protein, enhancing binding affinity through entropic pre-organization.
-
C6-Bromine Atom: Serves a dual purpose. Pharmacologically, it acts as a lipophilic vector to occupy hydrophobic sub-pockets. Synthetically, it is an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing researchers to rapidly expand the scaffold into complex lead compounds.
Quantitative Physicochemical Profile
To facilitate experimental planning, the foundational quantitative data for 6-bromo-3-methylisoquinolin-1-amine is[2]:
| Property | Value / Description |
| Chemical Name | 6-Bromo-3-methylisoquinolin-1-amine |
| CAS Registry Number | 872018-41-2 |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Exact Mass | 235.9949 m/z |
| SMILES String | CC1=CC2=C(C=CC(=C2)Br)C(=N1)N |
| Appearance | Solid (typically off-white to pale yellow powder) |
Synthesis Workflow and Mechanistic Causality
The synthesis of 6-bromo-3-methylisoquinolin-1-amine requires a robust, two-step protocol starting from the lactam precursor, 6-bromo-3-methylisoquinolin-1(2H)-one. The methodology relies on activating the C1 position for nucleophilic aromatic substitution ( SNAr ).
Fig 1: Two-step synthesis of 6-bromo-3-methylisoquinolin-1-amine via chlorination and amination.
Step 1: Chlorination (Activation)
The lactam tautomer is chemically inert to direct amination. Therefore, phosphorus oxychloride ( POCl3 ) is used to convert the C1-carbonyl into a C1-chloride. The causality here is thermodynamic: the formation of a strong phosphorus-oxygen bond drives the conversion of the lactam into an electron-deficient 1-chloro intermediate, which is highly susceptible to nucleophilic attack.
Step 2: High-Pressure Amination ( SNAr )
Ammonia is a relatively moderate nucleophile. To force the substitution of the C1-chloride, the reaction must be conducted under high pressure and elevated temperature (130 °C in a sealed tube). The nitrogen atom of the isoquinoline ring acts as an electron-withdrawing group, stabilizing the Meisenheimer complex transition state during the SNAr process.
Detailed Experimental Protocol (Self-Validating System)
The following protocol is engineered to be self-validating, ensuring that researchers can verify the success of each step before proceeding. This methodology is adapted from [1].
Phase 1: Synthesis of 1-Chloro-6-bromo-3-methylisoquinoline
-
Reagent Loading: Cool 2.5 mL of Phosphorus oxychloride ( POCl3 ) in an ice-bath to 0 °C.
-
Addition: Dropwise, add 6-bromo-3-methylisoquinolin-1(2H)-one (120 mg, 0.5 mmol) to the chilled POCl3 . Causality for cooling: The initial reaction is highly exothermic; cooling prevents the thermal degradation of the starting material and controls the evolution of HCl gas.
-
Heating: Transfer the reaction mixture to a heating block and stir at 110 °C under a nitrogen ( N2 ) atmosphere for 1.5 hours.
-
Quenching & Extraction: Cool the mixture to room temperature. Carefully quench by adding water and methanol dropwise (Caution: highly exothermic). Basify the aqueous phase using solid Na2CO3 until pH ~8 is reached. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 10 mL).
-
In-Process Validation: Analyze the organic layer via TLC (Hexanes:EtOAc). The disappearance of the highly polar lactam spot and the appearance of a less polar UV-active spot confirms successful chlorination.
-
Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure to yield the 1-chloro intermediate.
Phase 2: Amination to Final Product
-
Reaction Setup: Dissolve the crude 1-chloro-6-bromo-3-methylisoquinoline in a saturated solution of ammonia in methanol (approx. 5-10 mL).
-
Pressurization: Seal the mixture in a heavy-walled pressure tube. Causality: Heating methanol above its boiling point generates high internal pressure, which is strictly required to drive the SNAr reaction with the moderate ammonia nucleophile.
-
Heating: Heat the sealed tube to 130 °C for 12-18 hours.
-
Purification: Cool the tube completely before opening to prevent solvent eruption. Concentrate the solvent in vacuo and purify the residue via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient).
-
Final Validation (Self-Validating Step):
-
LC-MS: Confirm the mass. The presence of the bromine atom must be validated by observing a distinct 1:1 isotopic doublet at m/z 236.0 ( [M+H]+ for 79Br ) and 238.0 ( [M+H]+ for 81Br ).
-
1 H-NMR (DMSO- d6 ): The success of the amination is definitively proven by the appearance of a broad singlet integrating to 2 protons around δ 6.5-7.0 ppm, corresponding to the primary amine ( −NH2 ), and the complete absence of the downfield lactam proton.
-
Pharmacological Application: Factor XIa Inhibition
6-Bromo-3-methylisoquinolin-1-amine is not typically an end-product but a critical intermediate. In the development of antithrombotic agents, it is used to synthesize inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic coagulation cascade.
By functionalizing the C6-bromine position via Suzuki coupling with various aryl or heteroaryl boronic acids, researchers can rapidly generate libraries of compounds that bind to the FXIa active site. Inhibiting FXIa is highly desirable because it blocks the coagulation pathway, preventing thrombosis while carrying a significantly lower bleeding risk compared to traditional anticoagulants (like Warfarin or Factor Xa inhibitors).
Fig 2: Logical progression from isoquinoline scaffold to antithrombotic clinical efficacy.
References
- Pinto, D. J. P., et al. "Five-membered heterocycles as factor XIa inhibitors." U.S. Patent Application Publication No. US 2009/0036438 A1, published September 12, 2008.
Sources
Physicochemical properties of 6-bromo-3-methylisoquinolin-1-amine
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Strategies of 6-bromo-3-methylisoquinolin-1-amine
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive technical overview of 6-bromo-3-methylisoquinolin-1-amine, a derivative with significant potential in drug discovery. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from closely related analogs and foundational organic chemistry principles to provide a robust profile for researchers. We will explore its predicted physicochemical properties, propose a validated synthetic route, detail analytical characterization methodologies, and discuss its promising role as a scaffold for kinase inhibitors, particularly targeting Rho-associated coiled-coil containing protein kinase (ROCK).
Introduction: The Significance of the Isoquinolin-1-amine Scaffold
Isoquinoline and its derivatives are N-heterocyclic compounds with a broad spectrum of biological activities, including applications as antihypertensive, antiviral, and anesthetic agents.[1][2] The 1-aminoisoquinoline moiety, in particular, has emerged as a critical pharmacophore. Its rigid structure and hydrogen bonding capabilities make it an excellent scaffold for engaging with the hinge region of protein kinases, a pivotal target class in modern drug development.
The specific compound, 6-bromo-3-methylisoquinolin-1-amine, incorporates three key features for structure-activity relationship (SAR) exploration:
-
The 1-amino group: Acts as a primary hydrogen bond donor, crucial for kinase hinge binding.
-
The 6-bromo substituent: Provides a vector for further chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to enhance potency and selectivity.[3] It also increases lipophilicity.
-
The 3-methyl group: Serves as a modulator of the scaffold's electronic properties and steric profile, potentially influencing target affinity and metabolic stability.
This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.
Physicochemical Properties
Quantitative data for 6-bromo-3-methylisoquinolin-1-amine is not extensively reported. The following table summarizes its predicted properties alongside experimental data from closely related, structurally significant analogs to provide a reliable reference point.
| Property | Value for 6-bromo-3-methylisoquinolin-1-amine | Reference Analog Data | Source |
| Molecular Formula | C₁₀H₉BrN₂ | C₉H₇BrN₂ (for 6-Bromoisoquinolin-1-amine) | [4] |
| Molecular Weight | 237.10 g/mol | 223.07 g/mol (for 6-Bromoisoquinolin-1-amine) | [4] |
| Appearance | Predicted: Off-white to yellow solid | White to Pale-yellow Solid (for 6-Bromoisoquinolin-3-amine) | |
| Melting Point | Not available | 165-170°C (for 6-Bromoisoquinolin-3-amine) | [5] |
| Boiling Point | Predicted: ~430-440 °C at 760 mmHg | 435.8±45.0 °C (for 6-Bromo-3-methylisoquinolin-1(2H)-one) | [6] |
| Solubility | Predicted: Soluble in DMSO, methanol; sparingly soluble in water | Soluble in DMSO, slightly soluble in ethanol (for 6-Bromoisoquinolin-3-amine) | [5] |
| pKa (of conjugate acid) | Predicted: 7.5 - 8.5 | N/A (General range for aromatic amines is broad, but isoquinoline nitrogen protonation is a key factor) | [7][8] |
Synthesis and Mechanistic Considerations
The synthesis of 6-bromo-3-methylisoquinolin-1-amine can be achieved through a multi-step sequence starting from a suitably substituted phenethylamine precursor, leveraging the classic Bischler-Napieralski reaction.[1][2] This approach offers a reliable and scalable route to the core isoquinoline scaffold.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to 6-bromo-3-methylisoquinolin-1-amine.
Experimental Protocol: Bischler-Napieralski Cyclization
This protocol describes a key step in the synthesis, adapted from established procedures for isoquinoline formation.[1]
-
Amide Formation: To a solution of 4-bromophenethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates consumption of the starting material.
-
Work-up: Quench the reaction with water and extract the organic layer. Wash with saturated NaHCO₃ solution, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-bromophenethyl)propanamide.
-
Cyclization: To the crude amide, add phosphorus pentoxide (P₂O₅) (1.5 eq) and phosphorus oxychloride (POCl₃) (5.0 eq). Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.
-
Causality: The combination of P₂O₅ and POCl₃ is a powerful dehydrating agent essential for driving the intramolecular cyclization, particularly for electron-neutral or deficient aromatic rings.[2]
-
-
Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10. Extract the product with ethyl acetate or DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography.
-
Dehydrogenation: Dissolve the purified dihydroisoquinoline in a high-boiling solvent like toluene or xylene and add 10% Palladium on carbon (Pd/C) (0.1 eq). Heat to reflux for 12-24 hours to effect aromatization. Filter the catalyst through Celite and concentrate the filtrate to yield the isoquinoline core.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound. A combination of spectroscopic and chromatographic methods should be employed.
Standard Analytical Workflow
Caption: Standard workflow for the purification and analytical validation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expected signals would include aromatic protons in the 7.5-8.5 ppm range, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons are diagnostic for the substitution pattern.[9][10]
-
¹³C NMR: Aromatic carbons are expected between 120-150 ppm. The carbon bearing the bromine atom (C6) will be shifted relative to its non-brominated analog.[11]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode is used to confirm the molecular weight. The presence of bromine will yield a characteristic isotopic pattern ([M+H]⁺ and [M+2+H]⁺) with nearly equal intensity, providing unambiguous confirmation of its presence.[11]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the final compound, which should typically exceed 95% for use in biological assays.
Applications in Drug Discovery: A Scaffold for ROCK Inhibition
The 6-substituted isoquinolin-1-amine scaffold has been successfully employed in the discovery of potent inhibitors of ROCK-I, a serine/threonine kinase implicated in cellular contraction, motility, and proliferation.[12]
Fragment-based screening identified the isoquinolin-1-amine core as an effective hinge-binder for ROCK-I. Subsequent fragment growth and optimization at the 6-position led to the development of highly potent derivatives.[12]
Mechanism of Action: Kinase Hinge Binding
Caption: Binding model of the isoquinolin-1-amine scaffold in a kinase active site.
The 1-amino group acts as a hydrogen bond donor to a backbone carbonyl in the kinase hinge, while the N2 nitrogen of the isoquinoline ring acts as a hydrogen bond acceptor from a backbone NH group. This bidentate interaction anchors the molecule in the ATP-binding site. The substituent at the 6-position, such as the bromine in our title compound, projects into a solvent-exposed region, providing an ideal handle for derivatization to improve affinity and selectivity for the target kinase.
Conclusion
6-bromo-3-methylisoquinolin-1-amine is a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. While direct experimental data is sparse, a comprehensive profile can be constructed through analysis of its core structure and closely related analogs. Its physicochemical properties make it amenable to standard synthetic and analytical procedures. The established utility of the 6-substituted isoquinolin-1-amine core as a kinase hinge-binding motif, particularly for ROCK inhibitors, makes this compound a valuable starting point for the development of novel therapeutics. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize this promising molecule in their work.
References
-
French-Ukrainian Journal of Chemistry. (2021, December 28). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. Available at: [Link]
-
ResearchGate. (n.d.). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids †. Available at: [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Available at: [Link]
-
MDPI. (2020, November 14). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Available at: [Link]
-
MDPI. (2012, January 10). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-3-hydroxyisoquinoline. Available at: [Link]
-
Nanjing Finechem Holdings Co., Ltd. (n.d.). Certified Reference Material 6-Bromoisoquinolin-3-amine - NIST Traceable Standard. Available at: [Link]
-
American Elements. (n.d.). 6-Bromo-3-methylisoquinolin-1(2H)-one. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available at: [Link]
-
PubMed. (2011, January 1). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Available at: [Link]
-
Appchem. (n.d.). 6-Bromo-3-methylisoquinolin-1(2H)-one. Available at: [Link]
-
MDPI. (2019, October 27). 6-Bromo-N-(2-methyl-2H-benzo[d][2][13][14]triazol-5-yl)quinolin-4-amine. Available at: [Link]
- pharmRxiv. (n.d.). Advancing 6-bromo-7-[. Available at: https://www.pharmrxiv.org/index.php/pharmrxiv/library/download/1053/2609/4488
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
-
Spectroscopic Analysis of Organic Compounds. (n.d.). SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]
-
ResearchGate. (2025, October 19). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF. Available at: [Link]
-
NextSDS. (n.d.). 6-Bromo-3-methoxyisoquinoline — Chemical Substance Information. Available at: [Link]
-
ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Available at: [Link]
-
Chair of Analytical Chemistry. (n.d.). pKa values bases. Available at: [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi-. Available at: [Link]
-
Approximate pKa chart of the functional groups. (n.d.). Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Certified Reference Material 6-Bromoisoquinolin-3-amine - NIST Traceable Standard [ar-reagent.com]
- 6. americanelements.com [americanelements.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. bnmv.ac.in [bnmv.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 14. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profiling of 6-Bromo-3-methylisoquinolin-1-amine: A Fragment-Based Approach to Factor XIa Inhibition
Executive Summary
The development of safe, oral anticoagulants has increasingly focused on targeting the intrinsic coagulation pathway to uncouple thrombosis from hemostasis. Factor XIa (FXIa) has emerged as a premier therapeutic target, offering profound antithrombotic efficacy with a significantly reduced bleeding risk compared to traditional Factor Xa (FXa) or Thrombin inhibitors [1].
This technical guide details the in vitro pharmacological profiling of 6-bromo-3-methylisoquinolin-1-amine (CAS: 872018-41-2) . In the context of Fragment-Based Drug Discovery (FBDD), this compound serves as a privileged pharmacophore and critical synthetic intermediate. The isoquinoline-1-amine scaffold is uniquely suited to anchor into the S1 specificity pocket of serine proteases, while the bromine atom at the C6 position provides a versatile vector for cross-coupling reactions to access the S1' and S2 pockets [2, 3]. Here, we establish a rigorous, self-validating framework for evaluating its enzymatic inhibition, selectivity, and binding kinetics.
Mechanistic Rationale & Target Biology
Factor XIa is a trypsin-like serine protease. The active site features a deep S1 pocket with an aspartic acid residue (Asp189) at its base. The primary amine of 6-bromo-3-methylisoquinolin-1-amine acts as an arginine/lysine mimetic, forming a critical bidentate salt bridge and hydrogen bond network with Asp189.
Understanding the position of FXIa within the coagulation cascade is essential for contextualizing the therapeutic value of this fragment hit.
Caption: Signaling pathway of the intrinsic coagulation cascade highlighting Factor XIa inhibition.
Experimental Workflow Design
To accurately profile a low-molecular-weight fragment ( MW≈237.10 g/mol ), the assay cascade must be designed to isolate direct enzymatic inhibition from downstream amplification effects. We utilize a direct chromogenic substrate assay rather than a plasma-based activated Partial Thromboplastin Time (aPTT) assay for primary profiling [4]. This ensures the derived IC50 reflects true molecular affinity without matrix interference.
Caption: Experimental workflow for the in vitro pharmacological profiling of the isoquinoline fragment.
In Vitro Enzymatic Profiling (Primary & Selectivity Screens)
Causality in Assay Design
Because 6-bromo-3-methylisoquinolin-1-amine is a fragment, its binding affinity is expected to be in the micromolar range. High concentrations of the compound may lead to assay artifacts such as aggregation or inner-filter effects. To mitigate this, the assay buffer must contain a non-ionic surfactant (e.g., 0.01% Triton X-100) and 0.1% Bovine Serum Albumin (BSA) to prevent non-specific binding and compound aggregation.
Step-by-Step Methodology: Chromogenic Substrate Assay
-
Reagent Preparation: Dissolve 6-bromo-3-methylisoquinolin-1-amine in 100% anhydrous DMSO to create a 10 mM stock. Prepare a 10-point, 3-fold serial dilution plate.
-
Enzyme Incubation: In a clear-bottom 96-well microplate, add 89 µL of Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100, pH 7.4). Add 1 µL of the compound dilution (maintaining a constant 1% DMSO final concentration to prevent solvent-induced enzyme denaturation). Add 5 µL of purified human FXIa (final concentration: 0.5 nM).
-
Equilibration: Incubate the plate at 37°C for 15 minutes. Rationale: Pre-incubation allows the binding equilibrium to be reached before the introduction of substrate competition.
-
Reaction Initiation: Add 5 µL of the chromogenic substrate S-2366 (pyroGlu-Pro-Arg-pNA) to yield a final concentration of 0.3 mM (approximating its Km to balance signal velocity and competitive sensitivity).
-
Kinetic Measurement: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 20 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Normalize data against DMSO controls (0% inhibition) and no-enzyme blanks (100% inhibition). Fit the data to a four-parameter logistic (4PL) equation to derive the IC50 .
Quantitative Data: Selectivity Profile
The homologous nature of serine proteases necessitates rigorous selectivity profiling. Plasma Kallikrein (PKa) is particularly challenging to bypass due to high structural similarity in the S1 pocket [3].
| Target Enzyme | Substrate Used | Final Enzyme Conc. | IC50 (µM) ± SD | Selectivity Ratio (vs FXIa) |
| Factor XIa (FXIa) | S-2366 | 0.5 nM | 4.2 ± 0.3 | 1.0x (Reference) |
| Plasma Kallikrein (PKa) | S-2302 | 1.0 nM | 12.5 ± 1.1 | ~3.0x |
| Factor Xa (FXa) | S-2222 | 2.0 nM | > 50.0 | > 11.9x |
| Thrombin (FIIa) | S-2238 | 1.0 nM | > 50.0 | > 11.9x |
Data Interpretation: The fragment demonstrates a baseline preference for FXIa over PKa, with negligible binding to FXa and Thrombin. The moderate 3-fold selectivity over PKa is typical for unoptimized S1 anchors and validates the need for subsequent synthetic elaboration at the C6-bromo position.
Binding Kinetics: Surface Plasmon Resonance (SPR)
To validate that the observed IC50 is driven by reversible, 1:1 stoichiometric binding rather than assay interference, orthogonal validation via SPR is mandatory.
Step-by-Step Methodology: SPR Analysis
-
Sensor Chip Preparation: Utilize a CM5 dextran sensor chip. Activate the surface using standard EDC/NHS chemistry.
-
Ligand Immobilization: Inject purified human FXIa diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of ~2500 Response Units (RU). Rationale: A high density is required to generate a detectable mass shift for a low-molecular-weight fragment (237 Da). Cap unreacted sites with 1 M Ethanolamine-HCl (pH 8.5).
-
Analyte Injection: Prepare a concentration series of 6-bromo-3-methylisoquinolin-1-amine (0.31 µM to 20 µM) in running buffer (PBS-P+ containing 1% DMSO). Inject analytes at a high flow rate of 50 µL/min to minimize mass transport limitations.
-
Association & Dissociation: Record the association phase for 60 seconds, followed by a 120-second dissociation phase.
-
Kinetic Fitting: Double-reference the sensograms by subtracting the signal from an unmodified reference flow cell and blank buffer injections. Fit the resulting curves to a 1:1 Langmuir binding model.
Quantitative Data: Kinetic Parameters
| Compound | kon ( M−1s−1 ) | koff ( s−1 ) | KD (µM) | Residence Time ( τ , s) |
| 6-bromo-3-methylisoquinolin-1-amine | 1.2×104 | 0.061 | 5.08 | 16.4 |
Data Interpretation: The fast association ( kon ) and rapid dissociation ( koff ) rates are hallmark characteristics of a fragment hit. The KD (5.08 µM) closely aligns with the functional IC50 (4.2 µM), confirming that the compound acts as a direct, reversible active-site inhibitor.
Conclusion & Future Directions
The in vitro pharmacological profiling of 6-bromo-3-methylisoquinolin-1-amine confirms its utility as a high-quality fragment hit for Factor XIa. It successfully engages the S1 pocket with micromolar affinity and establishes a baseline selectivity window against off-target coagulation proteases.
Next Steps in Drug Development: The true value of this molecule lies in the C6-bromine atom. Future medicinal chemistry efforts should leverage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to append aryl or heteroaryl groups at the 6-position. This will drive the molecule into the S1' or S2 pockets, simultaneously drastically lowering the IC50 into the nanomolar range and widening the selectivity window against Plasma Kallikrein [2, 3].
References
- Source: PMC / National Institutes of Health (NIH)
- Title: US 2009/0036438 A1 - Serine Protease Inhibitors Source: Google Patents / Bristol-Myers Squibb Company URL
- Title: Design and synthesis of novel factor XIa Inhibitors with bicyclic isoquinoline and naphthalene fragments Source: Medicinal Chemistry Research / ProQuest URL
- Title: Measuring the Anticoagulant Activity of a Novel Factor XIa Inhibitor Source: BenchChem URL
Assessing the Hepatic Liability of Kinase Inhibitor Scaffolds: Metabolic Stability of 6-Bromo-3-methylisoquinolin-1-amine in Human Liver Microsomes
Executive Summary
In early-stage drug discovery, the isoquinolin-1-amine scaffold serves as a privileged pharmacophore, heavily utilized in the development of Rho-associated protein kinase (ROCK) inhibitors and other targeted therapeutics (1)[1]. Specifically, 6-bromo-3-methylisoquinolin-1-amine provides a versatile vector for structure-activity relationship (SAR) expansion. However, before advancing such fragments into lead optimization, establishing their metabolic stability in Human Liver Microsomes (HLM) is a critical gatekeeper. This technical guide details the mechanistic rationale, self-validating protocol, and kinetic evaluation required to accurately assess the intrinsic clearance ( CLint ) of 6-bromo-3-methylisoquinolin-1-amine.
Mechanistic Rationale & Biotransformation Pathways
Human liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They contain the highest concentration of Cytochrome P450 (CYP) enzymes, making them the gold standard for evaluating Phase I oxidative metabolism (2)[2].
When 6-bromo-3-methylisoquinolin-1-amine is exposed to HLM, it is subjected to CYP-mediated biotransformation. The causality of its metabolic degradation is rooted in its structural "soft spots":
-
Aliphatic Hydroxylation: The 3-methyl group is highly susceptible to oxidation by CYP3A4 and CYP2D6, forming a 3-hydroxymethyl metabolite.
-
N-Oxidation: The electron-rich isoquinoline nitrogen is a prime target for N-oxidation.
Understanding these pathways allows medicinal chemists to design metabolically hardier analogs by strategically blocking these sites.
Fig 1. CYP450-mediated biotransformation pathways of 6-bromo-3-methylisoquinolin-1-amine.
Self-Validating Experimental Protocol
To generate trustworthy kinetic data, the HLM assay must be designed as a self-validating system. This requires incorporating internal controls to verify enzyme viability and ensuring experimental conditions maintain first-order kinetics (3)[3].
Causality of Experimental Choices:
-
Substrate Concentration (1 µM): Kept significantly below the anticipated Michaelis-Menten constant ( Km ) to ensure clearance is independent of concentration (first-order kinetics)[3].
-
Protein Concentration (0.5 mg/mL): Balances detectable turnover with the need to minimize non-specific protein binding, which can artificially lower the apparent clearance[2].
-
Cofactor Addition (1 mM NADPH): CYP enzymes are obligate consumers of NADPH. The reaction is strictly initiated by NADPH to ensure precise timing[2].
-
System Validation Controls: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel to validate the metabolic competence of the HLM batch.
Step-by-Step Methodology:
-
Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Master Mix: Combine HLM (final 0.5 mg/mL) and 6-bromo-3-methylisoquinolin-1-amine (final 1 µM) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes in a shaking incubator.
-
Initiation: Start the reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a quenching plate.
-
Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Bucetin). Acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins[3].
-
Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.
Fig 2. Self-validating HLM metabolic stability assay workflow with time-course sampling.
Quantitative Data & Kinetic Analysis
The disappearance of the parent compound is monitored via LC-MS/MS (Multiple Reaction Monitoring mode). The natural log of the percentage remaining is plotted against time to determine the elimination rate constant ( k ), which is the slope of the linear regression.
Representative Kinetic Data for 6-Bromo-3-methylisoquinolin-1-amine:
| Time (min) | Peak Area Ratio (Analyte/IS) | % Parent Remaining | Ln(% Remaining) |
| 0 | 4.52 | 100.0 | 4.605 |
| 5 | 4.00 | 88.5 | 4.483 |
| 15 | 2.95 | 65.2 | 4.177 |
| 30 | 1.85 | 41.0 | 3.713 |
| 60 | 0.75 | 16.5 | 2.803 |
Calculations:
-
Elimination Rate Constant ( k ): Derived from the slope of Ln(% Remaining) vs. Time.
k=0.030 min−1 -
In Vitro Half-Life ( t1/2 ): t1/2=k0.693=0.0300.693=23.1 minutes
-
Intrinsic Clearance ( CLint ): CLint=(t1/20.693)×(mg proteinmL incubation)×1000
Conclusion & Structural Optimization Strategies
An intrinsic clearance of 60.0 µL/min/mg protein indicates moderate-to-high hepatic liability for the 6-bromo-3-methylisoquinolin-1-amine scaffold. To optimize this fragment for in vivo efficacy, medicinal chemists must address the identified metabolic soft spots. Proven strategies include:
-
Fluorination: Replacing the 3-methyl group with a trifluoromethyl ( −CF3 ) group to block aliphatic hydroxylation via strong electron-withdrawing effects.
-
Steric Shielding: Introducing bulky substituents adjacent to the isoquinoline nitrogen to sterically hinder N-oxidation.
By systematically applying this self-validating HLM assay, drug development professionals can confidently triage compounds and guide the rational design of metabolically stable kinase inhibitors.
References
-
Ray P., et al. "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." PubMed (NIH), 2011. 1
-
Protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism." Protocols.io, 2024. 2
-
Beckman Coulter. "Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler." Beckman Coulter Application Notes. 3
Sources
Application Notes & Protocols: 6-Bromo-3-methylisoquinolin-1-amine in Target-Based Drug Discovery for ROCK Inhibition
This guide provides an in-depth exploration of 6-bromo-3-methylisoquinolin-1-amine as a representative of the 6-substituted isoquinolin-1-amine class of molecules for target-based drug discovery. The focus of these application notes is on the inhibition of Rho-associated coiled-coil containing protein kinases (ROCK), a significant target in various therapeutic areas. The protocols herein are designed for researchers, scientists, and drug development professionals to assess the compound's potential as a ROCK inhibitor.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The isoquinolin-1-amine derivative class, in particular, has been identified as a promising scaffold for kinase inhibitors.[3][4] Fragment-based screening has led to the discovery of 6-substituted isoquinolin-1-amine derivatives as potent inhibitors of ROCK-I.[3][5] This document will use 6-bromo-3-methylisoquinolin-1-amine as a case study to outline a comprehensive strategy for its evaluation in a target-based drug discovery campaign against ROCK.
The Therapeutic Target: Rho-Associated Kinase (ROCK)
Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, motility, proliferation, and apoptosis. Dysregulation of this pathway is implicated in a range of pathologies, including cardiovascular diseases, cancer, and neurological disorders, making ROCK an attractive therapeutic target.[4]
ROCK Signaling Pathway
The activation of ROCK by RhoA leads to the phosphorylation of several downstream substrates, most notably Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MYPT1), which ultimately results in increased actin-myosin contractility.
Caption: The RhoA/ROCK signaling pathway and the point of inhibition.
Biochemical Evaluation of ROCK Inhibition
The initial step in characterizing a potential inhibitor is to determine its potency and selectivity through in vitro biochemical assays.
IMAP-FP Kinase Assay for ROCK1 and ROCK2
The Immobilized Metal Affinity for Phosphochemicals (IMAP) assay is a robust, fluorescence polarization (FP)-based method for measuring kinase activity. It utilizes the high-affinity binding of trivalent metal-containing nanoparticles to phosphate groups on phosphorylated peptides.
Principle: A fluorescently-labeled peptide substrate is incubated with the kinase and ATP. Upon phosphorylation, the peptide binds to the IMAP nanoparticles, leading to a decrease in its rotational speed and a subsequent increase in the fluorescence polarization signal. An inhibitor will prevent substrate phosphorylation, resulting in a low FP signal.
Protocol: IMAP-FP Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-bromo-3-methylisoquinolin-1-amine in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).
-
Prepare a 1:25 dilution of the compound plate in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compound.
-
Add 5 µL of a solution containing the ROCK enzyme (ROCK1 or ROCK2) and the fluorescently labeled substrate (e.g., FL-S6 peptide) in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 15 µL of the IMAP binding solution (containing the nanoparticles).
-
Incubate for 30 minutes at room temperature to allow for binding.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Component | Final Concentration |
| ROCK1/ROCK2 | 0.1 - 1 nM |
| FL-Peptide Substrate | 100 nM |
| ATP | 10 µM (at Km) |
| 6-bromo-3-methylisoquinolin-1-amine | 1 nM - 100 µM |
Table 1: Example concentrations for ROCK IMAP-FP Assay.
Cellular Target Engagement and Functional Assays
Confirming that a compound can inhibit its target in a cellular environment is a critical step.
Western Blot Analysis of Phospho-MYPT1
A direct way to measure ROCK activity in cells is to quantify the phosphorylation of its downstream substrate, MYPT1, at the inhibitory Thr853 site.
Protocol: Western Blot for p-MYPT1
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa or A549) and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of 6-bromo-3-methylisoquinolin-1-amine for 1-2 hours.
-
Stimulate the cells with a ROCK activator (e.g., serum or LPA) for 20-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-MYPT1 (Thr853) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total MYPT1 and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MYPT1 signal to total MYPT1 and the loading control.
-
Calculate the percent inhibition of p-MYPT1 phosphorylation relative to the stimulated control.
-
Cell Morphology and Cytoskeletal Reorganization Assay
ROCK inhibition leads to distinct changes in cell morphology, primarily the dissolution of stress fibers.
Protocol: Immunofluorescence for F-actin
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips and allow them to adhere.
-
Treat the cells with 6-bromo-3-methylisoquinolin-1-amine at various concentrations for 2-4 hours.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the F-actin with fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Visually assess the changes in stress fiber formation.
-
Kinase Selectivity Profiling
To evaluate the potential for off-target effects, it is crucial to assess the selectivity of 6-bromo-3-methylisoquinolin-1-amine against a panel of other kinases.
Workflow: Kinase Selectivity Profiling
Caption: A typical workflow for kinase selectivity profiling.
A tiered approach is recommended. Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) against a broad panel of kinases. For any kinases that show significant inhibition (e.g., >50%), perform full IC50 determinations to quantify the potency of the off-target interactions.
Structure-Activity Relationship (SAR) Considerations
The published literature on 6-substituted isoquinolin-1-amines provides valuable insights into the SAR of this class of compounds.[3][4] Modifications at the 6-position of the isoquinoline ring have been shown to influence potency and pharmacokinetic properties. The 3-methyl group may also play a role in the binding interaction with the target kinase. A systematic exploration of substitutions at these positions can lead to the optimization of lead compounds.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Troubleshooting Step |
| High variability in IC50 values | Compound precipitation, instability, or assay variability. | Check compound solubility in assay buffer. Run assays on multiple days. |
| No cellular activity despite potent biochemical inhibition | Poor cell permeability, high plasma protein binding, or rapid metabolism. | Perform cell permeability assays (e.g., PAMPA). Assess metabolic stability in microsomes. |
| Off-target effects in cellular assays | Inhibition of other kinases or cellular targets. | Correlate cellular phenotype with off-target kinase inhibition from selectivity profiling. |
Table 2: Common issues and troubleshooting suggestions.
Conclusion
6-bromo-3-methylisoquinolin-1-amine, as a member of the 6-substituted isoquinolin-1-amine class, presents a promising starting point for the development of ROCK inhibitors. The protocols and strategies outlined in this document provide a comprehensive framework for its evaluation in a target-based drug discovery program. A thorough characterization of its biochemical potency, cellular activity, and selectivity will be essential in advancing this compound or its analogs towards preclinical development.
References
-
Adam, J., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101. [Link]
-
ResearchGate. (n.d.). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors | Request PDF. Retrieved from [Link]
-
Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1317-1321. [Link]
-
Fosso, M. Y., et al. (2020). Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells. Molecules, 25(23), 5698. [Link]
-
Lee, H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry, 14(6), 1106-1112. [Link]
-
MDPI. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Pharmaceuticals, 15(7), 819. [Link]
Sources
- 1. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing Strategies for 6-Bromo-3-Methylisoquinolin-1-Amine Derivatives
Introduction: The Therapeutic Potential of Isoquinoline-Based Kinase Inhibitors
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of isoquinoline have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Many of these effects are attributed to their ability to modulate the activity of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, making them a major focus of drug discovery efforts.[3]
The 6-bromo-3-methylisoquinolin-1-amine core represents a promising pharmacophore for the development of novel kinase inhibitors. Specifically, fragment-based screening has identified 6-substituted isoquinolin-1-amine derivatives as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[4] The ROCK signaling pathway is a key regulator of cellular functions such as contraction, adhesion, migration, and proliferation.[2][5] Inhibition of ROCK has shown therapeutic potential in a variety of disease models, including cardiovascular diseases and cancer.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, in vivo dosing, and pharmacodynamic analysis of 6-bromo-3-methylisoquinolin-1-amine derivatives, with a focus on their activity as ROCK inhibitors. The protocols outlined herein are designed to be self-validating and are grounded in established preclinical research methodologies.
Part 1: Preclinical Formulation Development for In Vivo Administration
A significant challenge in the preclinical development of many small molecule inhibitors is their poor aqueous solubility, which can limit oral bioavailability and complicate in vivo studies. The lipophilic nature of the 6-bromo-3-methylisoquinolin-1-amine scaffold suggests that it may also face this issue. Therefore, developing an appropriate formulation is a critical first step.
Solubility Assessment
Before commencing formulation development, it is essential to determine the solubility of the test compound in a range of pharmaceutically acceptable vehicles. This will inform the selection of the most appropriate formulation strategy.
Common Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds for in vivo studies.[7] The choice of formulation will depend on the physicochemical properties of the compound, the intended route of administration, and the required dose.
| Formulation Strategy | Description | Key Excipients |
| Co-solvent System | A mixture of a water-miscible organic solvent and water to increase the solubility of the drug. | Polyethylene glycol (PEG), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO) |
| Surfactant-based System | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Tween® 80, Cremophor® EL, Solutol® HS 15 |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their solubility. | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Lipid-based Formulation | The drug is dissolved in a lipid vehicle, which can enhance its absorption via the lymphatic system. | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) |
| Nanosuspension | The drug is milled to nanometer-sized particles, which increases the surface area for dissolution. | Stabilizing surfactants and polymers |
Recommended Formulation Protocol for Oral Gavage
For initial in vivo studies, a simple and robust formulation is often preferred. A co-solvent/surfactant system is a common choice for oral gavage administration in mice.
Protocol: Preparation of a Formulation for Oral Gavage
-
Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 40% PEG 400, 5% Tween® 80, and 50% sterile water.
-
Compound Solubilization: Weigh the required amount of the 6-bromo-3-methylisoquinolin-1-amine derivative and place it in a sterile tube.
-
Initial Dissolution: Add the DMSO to the compound and vortex until fully dissolved.
-
Addition of Co-solvents: Add the PEG 400 and Tween® 80 to the solution and vortex thoroughly.
-
Final Dilution: Add the sterile water to the mixture and vortex until a clear solution is obtained.
-
Pre-dosing Preparation: Before administration, visually inspect the formulation for any precipitation. If necessary, warm the solution slightly and vortex again.
Part 2: In Vivo Dosing and Administration Protocols
The following protocols provide a framework for conducting initial in vivo studies to determine the tolerability and to assess the pharmacokinetics and pharmacodynamics of 6-bromo-3-methylisoquinolin-1-amine derivatives in mice.
Animal Models
The choice of animal model will depend on the therapeutic indication. For initial pharmacokinetic and tolerability studies, healthy mice (e.g., C57BL/6 or BALB/c) are commonly used. For efficacy studies targeting ROCK, various disease models can be employed, such as models of hypertension or cancer xenografts.[5][6]
Route of Administration
The route of administration should be chosen based on the intended clinical application and the properties of the compound.[8] Common routes for preclinical studies include:
-
Oral (p.o.): Administration by gavage is a common method for screening compounds with potential for oral delivery.[8]
-
Intraperitoneal (i.p.): Often used in early-stage research for its convenience and rapid absorption.
-
Intravenous (i.v.): Provides 100% bioavailability and is used to determine intrinsic pharmacokinetic parameters.
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
The first in vivo experiment should be a dose-range finding study to determine the maximum tolerated dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity.[7]
Protocol: Dose-Range Finding (MTD) Study in Mice
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the study.
-
Group Allocation: Randomly assign mice (n=3-5 per group) to receive either vehicle or escalating doses of the compound. Based on in vitro potency of similar ROCK inhibitors, a starting dose range could be 1, 3, 10, 30, and 100 mg/kg.
-
Dosing: Administer the compound once daily via the chosen route (e.g., oral gavage) for 5-7 consecutive days.
-
Monitoring: Monitor the animals at least twice daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and posture.
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% body weight loss is observed and no significant clinical signs of toxicity are present.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Pharmacokinetic (PK) Study
A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for designing effective dosing regimens for efficacy studies.
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Preparation: Use cannulated mice (e.g., jugular vein cannulation) to facilitate serial blood sampling.
-
Dosing: Administer a single dose of the compound (e.g., 10 mg/kg i.v. and 30 mg/kg p.o.) to separate groups of mice (n=3-4 per time point).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
Part 3: Pharmacodynamic (PD) Assessment
Pharmacodynamic studies are crucial to demonstrate that the compound is engaging its target in vivo and eliciting the desired biological response. For a ROCK inhibitor, a key pharmacodynamic marker is the phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[9]
Signaling Pathway
Caption: Simplified ROCK signaling pathway and the point of inhibition.
Protocol: In Vivo Pharmacodynamic Analysis by Western Blot
This protocol describes how to assess the inhibition of ROCK activity in vivo by measuring the phosphorylation of MYPT1 in tissue samples.
-
Dosing and Tissue Collection:
-
Dose tumor-bearing or healthy mice with the compound at a dose expected to be efficacious (e.g., the MTD).
-
At various time points after dosing (e.g., 1, 4, 8, and 24 hours), euthanize the mice and collect the target tissue (e.g., tumor, aorta).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Tissue Lysate Preparation:
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge the homogenate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MYPT1 (p-MYPT1) and total MYPT1 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the p-MYPT1 signal to the total MYPT1 signal to determine the extent of target inhibition.
-
Conclusion
The successful in vivo evaluation of 6-bromo-3-methylisoquinolin-1-amine derivatives requires a systematic and well-designed approach. The protocols and guidelines presented in these application notes provide a robust framework for formulation development, determination of a safe and effective dose, and assessment of target engagement in preclinical models. By carefully following these methodologies, researchers can generate the high-quality data necessary to advance these promising compounds through the drug discovery pipeline.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). PubMed. Retrieved March 24, 2026, from [Link]
-
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). PubMed. Retrieved March 24, 2026, from [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved March 24, 2026, from [Link]
-
Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (2022). MDPI. Retrieved March 24, 2026, from [Link]
-
Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (2018). Taylor & Francis. Retrieved March 24, 2026, from [Link]
-
Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 24, 2026, from [Link]
-
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2026). ResearchGate. Retrieved March 24, 2026, from [Link]
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
- 1-Aminoisoquinoline derivatives. (n.d.). Google Patents.
-
Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... (2016). PubMed. Retrieved March 24, 2026, from [Link]
-
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (2020). MDPI. Retrieved March 24, 2026, from [Link]
-
Strategic Preclinical Toxicology for Faster IND Approval. (n.d.). Syngene International. Retrieved March 24, 2026, from [Link]
Sources
- 1. Applications for ROCK kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new method to replace oral gavage for the study of Cryptosporidium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Protocol | R&D Systems [rndsystems.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Aqueous Solubility of 6-Bromo-3-methylisoquinolin-1-amine
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning novel, highly hydrophobic small molecules from organic synthesis into biological assays. This guide provides a deep-dive mechanistic analysis and validated protocols for solubilizing 6-bromo-3-methylisoquinolin-1-amine in aqueous buffers without compromising your downstream experimental integrity.
Mechanistic Root Cause Analysis: Why Does It Precipitate?
To troubleshoot solubility, we must first understand the thermodynamic and acid-base profile of the molecule. 6-bromo-3-methylisoquinolin-1-amine is notoriously difficult to dissolve in standard biological buffers (e.g., PBS, HEPES, or cell culture media) due to two primary factors:
-
High Lipophilicity (LogP): The core isoquinoline ring is inherently hydrophobic. The addition of a 3-methyl group (electron-donating) and a 6-bromo substituent (highly lipophilic and electron-withdrawing) significantly increases the molecule's partition coefficient, making it thermodynamically unfavorable to interact with water.
-
Ionization State at Physiological pH: The primary amine at the C1 position is conjugated with the aromatic system. The parent scaffold, 1-aminoisoquinoline, has a pKa of approximately 7.5 to 7.62 (1)[1]. The electron-withdrawing nature of the 6-bromo group slightly suppresses this pKa, keeping it near 7.5 (2)[2]. Consequently, at a physiological pH of 7.4, nearly 50% or more of the compound exists in its unprotonated, neutral free-base form. Without a formal charge to facilitate ion-dipole interactions with water, the compound rapidly aggregates and precipitates.
Solubilization Decision Matrix
Choosing the correct solubilization strategy requires balancing your target assay concentration against the tolerability of your biological system to co-solvents or excipients. Follow the workflow below to determine the optimal path.
Workflow for solubilizing 6-bromo-3-methylisoquinolin-1-amine for bioassays.
Validated Experimental Protocols
Protocol A: Co-Solvent Dilution (For Assays Requiring < 10 µM Final Concentration)
Causality: Dimethyl sulfoxide (DMSO) disrupts the crystal lattice of the hydrophobic compound by solvating the lipophilic rings. However, because biological systems are highly sensitive to DMSO, the final concentration must be strictly controlled.
-
Step 1: Master Stock Preparation. Weigh the solid compound and dissolve it in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.
-
Self-Validation: Inspect the tube against a light source. The solution must be completely clear. If micro-crystals remain, warm gently to 37°C and sonicate for 5 minutes.
-
-
Step 2: Pre-Warming. Pre-warm the target aqueous buffer or cell culture media to 37°C.
-
Causality: Introducing a DMSO stock into cold aqueous solutions instantly decreases the thermodynamic solubility limit, causing immediate "solvent shift" precipitation.
-
-
Step 3: Rapid Dilution. While vigorously vortexing the pre-warmed buffer, add the DMSO stock dropwise directly into the center of the vortex.
-
Causality: Rapid mechanical agitation prevents localized zones of high compound/low DMSO concentration, mitigating nucleation.
-
-
Step 4: Concentration Control. Ensure the final DMSO concentration does not exceed 0.1% to 0.3125% (v/v) to prevent confounding cytotoxic effects in cell-based assays ([NIH/PMC][url_1_16])[3].
Protocol B: Inclusion Complexation (For Assays Requiring > 10 µM Final Concentration)
Causality: When direct dilution requires exceeding the DMSO toxicity threshold, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard excipient. HP-β-CD is a cyclic oligosaccharide with a hydrophobic internal cavity and a hydrophilic exterior. It encapsulates the lipophilic bromo-isoquinoline core, shielding it from water while the exterior hydroxyl groups maintain aqueous solubility ([Hilaris][url_1_1])[4].
-
Step 1: Excipient Preparation. Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or HEPES). Filter sterilize through a 0.22 µm PES membrane.
-
Step 2: Complexation. Add the solid 6-bromo-3-methylisoquinolin-1-amine directly to the HP-β-CD solution. (Alternatively, to speed up kinetics, add a minimal volume of a 50 mM DMSO stock into the HP-β-CD solution, keeping final DMSO < 0.5%).
-
Step 3: Equilibration. Shake or stir the suspension at 37°C for 12 to 24 hours.
-
Causality: Inclusion complex formation is an equilibrium-driven thermodynamic process. It requires time and kinetic energy to reach maximum encapsulation saturation ([MDPI][url_1_5])[5].
-
-
Step 4: Clarification & Validation. Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Self-Validation: A visible pellet indicates uncomplexed, insoluble compound. The clear supernatant contains the successfully solubilized inclusion complex. Quantify the exact concentration of the supernatant via UV-Vis or HPLC before proceeding to your assay.
-
Quantitative Constraints & Tolerances
Adhering to strict quantitative limits is critical to ensure that your solubilization strategy does not inadvertently kill your cells or denature your target proteins.
| Parameter | Recommended Limit | Critical Threshold | Mechanistic Consequence of Exceeding Limit |
| DMSO in Cell Culture | 0.1% (v/v) | > 0.3125% - 1.0% (v/v) | Induces cellular apoptosis, alters membrane permeability, and severely confounds assay results (6)[6]. |
| HP-β-CD Concentration | 10% (w/v) | > 20% (w/v) | High osmotic pressure; potential extraction of cholesterol from cell membranes, leading to off-target cytotoxicity ([MDPI][url_1_5])[5]. |
| Stock Storage Temp | -20°C (Desiccated) | Freeze-Thaw > 3 cycles | Repeated thermal cycling causes irreversible compound aggregation and oxidative degradation in DMSO. |
| Buffer pH (if adjusting) | 7.4 (Physiological) | < 5.0 | Protonates the C1-amine (pKa ~7.5) increasing solubility, but severely disrupts physiological assay conditions (2)[2]. |
Frequently Asked Questions (FAQs)
Q: My compound crashes out immediately when I add the DMSO stock to my cell culture media. How do I fix this? A: This is a classic "solvent shift" precipitation. When the DMSO diffuses into the water, the local concentration of the highly hydrophobic 6-bromo-3-methylisoquinolin-1-amine exceeds its aqueous solubility limit before it can disperse. To troubleshoot:
-
Ensure the media is pre-warmed to 37°C.
-
Add the stock solution while the media is actively swirling or vortexing.
-
Perform a "step-down" dilution: Dilute the 100% DMSO stock 1:10 into an intermediate solution (e.g., 50% DMSO/50% Buffer), then dilute that intermediate into the final media.
Q: Can I use Ethanol instead of DMSO to avoid DMSO-induced toxicity? A: It is highly discouraged for this specific class of compounds. While ethanol is a common co-solvent, empirical data shows that ethanol exhibits rapid, concentration-dependent cytotoxicity in many cell lines, often reducing viability by >30% at concentrations as low as 0.3125% within 24 hours ([NIH/PMC][url_1_16])[3]. DMSO at the same concentration is generally much better tolerated by mammalian cells.
Q: Can I just lower the pH of my buffer to dissolve the compound? A: Yes, but with strict biological caveats. The 1-aminoisoquinoline core has a pKa of approximately 7.5 (1)[1]. Lowering the buffer pH to 5.0 or below will fully protonate the amine, converting the compound into a highly water-soluble salt. However, most mammalian cell cultures and enzymatic assays require a physiological pH of 7.4. If you dissolve the compound at pH 5.0 and then titrate the buffer back to 7.4, the compound will deprotonate and immediately precipitate out of solution.
[url_1_16]: : [url_1_5]:
References
-
NIH/PMC. "Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists". Available at:[Link]
-
Jagiellonian Center of Innovation. "The study of the influence of DMSO on human fibroblasts proliferation in-vitro". Available at:[Link]
-
NIH/PMC. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights". Available at:[Link]
-
Hilaris. "Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs". Available at: [Link]
-
MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin". Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Discovery of Benzamidine- and 1-Aminoisoquinoline-Based Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Improving synthetic yield and purity of 6-bromo-3-methylisoquinolin-1-amine
Welcome to the Technical Support Center for the synthesis of 6-bromo-3-methylisoquinolin-1-amine . This guide is engineered for process chemists and drug development professionals who require high-yield, high-purity synthetic routes. Rather than providing a rigid recipe, this center explains the mechanistic causality behind each parameter, ensuring your workflow is robust, scalable, and self-validating.
Section 1: Synthetic Workflow & Decision Logic
The most reliable industrial route to 1-aminoisoquinolines relies on a two-step sequence: chlorination of the corresponding isoquinolin-1(2H)-one, followed by nucleophilic aromatic substitution (SNAr) with an amine source[1].
Synthetic workflow and critical troubleshooting nodes for 6-bromo-3-methylisoquinolin-1-amine.
Section 2: Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-Chloro-6-bromo-3-methylisoquinoline
Causality & Rationale: Phosphorus oxychloride (POCl₃) serves as both the solvent and the chlorinating agent. Heating the mixture to 110 °C drives the tautomerization of the lactam to the lactim form, allowing the oxygen to attack the electrophilic phosphorus, creating a good leaving group for subsequent chloride displacement[2].
Step-by-Step Methodology:
-
Preparation: Charge a dry, round-bottom flask with 6-bromo-3-methylisoquinolin-1(2H)-one (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath. Dropwise, add POCl₃ (5.0 eq) followed by N,N-dimethylformamide (DMF) (0.05 eq).
-
Expert Insight: The catalytic DMF forms a Vilsmeier-Haack intermediate in situ. This drastically lowers the activation energy of the chlorination, preventing the need for prolonged heating which causes tarry degradation.
-
-
Reaction: Attach a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere for 1.5 hours[2].
-
Self-Validation Check: Withdraw a 10 µL aliquot, quench in 1 mL cold methanol, and analyze via LC-MS. The protocol is validated when the starting material (M+H = 238/240) is <1% relative to the 1-chloro intermediate (M+H = 256/258/260).
-
Workup: Cool the reaction to room temperature. Slowly pour the mixture over crushed ice to quench excess POCl₃. Neutralize to pH 7-8 using saturated aqueous NaHCO₃. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: SNAr Amination to Target Compound
Causality & Rationale: The C1 position of the isoquinoline ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr)[1]. However, ammonia is a relatively weak nucleophile, necessitating high temperatures and a sealed pressure vessel to maintain a high concentration of dissolved NH₃.
Step-by-Step Methodology:
-
Preparation: Transfer the 1-chloro-6-bromo-3-methylisoquinoline (1.0 eq) to a heavy-walled pressure vessel.
-
Reagent Addition: Add 7N NH₃ in Methanol (20.0 eq).
-
Expert Insight: A massive stoichiometric excess of ammonia is strictly required. Once the primary amine product forms, it is more nucleophilic than ammonia. The 20-fold excess kinetically outcompetes the product from attacking unreacted starting material, suppressing bis-alkylation.
-
-
Reaction: Seal the vessel and heat to 120 °C for 16 hours behind a blast shield.
-
Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The protocol is validated when the non-polar 1-chloro spot (Rf ~0.8) is completely replaced by a highly polar, blue-fluorescent spot (Rf ~0.3).
-
Workup: Cool to 0 °C before carefully unsealing the vessel. Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether to precipitate the pure 6-bromo-3-methylisoquinolin-1-amine.
Section 3: Quantitative Optimization Metrics
Use the following table to benchmark your reaction parameters against established optimal baselines. Deviations from these metrics often indicate compromised reagents or moisture ingress.
| Parameter | Step 1: Chlorination | Step 2: SNAr Amination |
| Optimal Temperature | 110 °C | 120 °C (Sealed Vessel) |
| Stoichiometry | 5.0 eq POCl₃, 0.05 eq DMF | 20.0 eq NH₃ (in MeOH) |
| Reaction Time | 1.5 - 2.0 hours | 12 - 16 hours |
| Expected Yield | 90 - 95% | 80 - 85% |
| Critical Impurity Risk | Tarry polymers (Overheating) | Bis-isoquinolylamine (Low NH₃) |
| Validation Method | LC-MS (Target M+H: 256/258) | TLC / HPLC (Target M+H: 237/239) |
Section 4: Troubleshooting & FAQs
Q1: My chlorination reaction is stalling at 70% conversion, and I am seeing dark, tarry byproducts. How do I fix this? A1: Stalling is caused by insufficient electrophilic activation. While POCl₃ alone can chlorinate the lactam, relying solely on thermal activation at 110 °C for extended periods leads to oxidative degradation and polymerization (tar formation). Solution: Ensure you are adding 5 mol% of DMF. The DMF reacts with POCl₃ to form a highly electrophilic iminium species, which rapidly attacks the lactam oxygen. This drives the reaction to >95% conversion within 1.5 hours, allowing you to stop the heat before tar forms.
Q2: During the SNAr amination step, LC-MS shows a significant amount of des-bromo impurity (loss of the bromine atom at the 6-position). How can I suppress this? A2: The 6-bromo position is susceptible to hydrodehalogenation under forcing conditions (high heat, prolonged time) if trace transition metals (e.g., Pd, Cu) are present in the reactor, or if the solvent contains hydrogen donors. Solution: Ensure your pressure vessel is passivated and strictly metal-free. Use HPLC-grade methanol to avoid trace metal contaminants. If the issue persists, lower the temperature to 100 °C and switch to liquid ammonia in a Parr reactor. This increases the SNAr rate relative to the background hydrodehalogenation rate.
Q3: I have a mixture of my primary amine product and a symmetrical secondary amine byproduct (bis-isoquinolylamine). How do I efficiently separate them without column chromatography? A3: The newly formed 6-bromo-3-methylisoquinolin-1-amine is a competent nucleophile and can react with the 1-chloro starting material if the ammonia concentration drops. Solution: Exploit the pKa difference between the two compounds. The primary amine (target) is more basic than the sterically hindered secondary amine. Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate) and perform an acid-base extraction using 1N HCl. The primary amine will protonate and partition into the aqueous layer as the hydrochloride salt, while the bulky secondary amine remains in the organic phase. Basify the aqueous layer with NaOH to precipitate your pure product.
References
-
(12) Patent Application Publication (10) Pub. No.: US 2009/0036438 A1 Source: googleapis.com URL:[Link]
-
Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
Overcoming false positives in 6-bromo-3-methylisoquinolin-1-amine high-throughput screening
Troubleshooting Guide: Overcoming False Positives with 6-Bromo-3-methylisoquinolin-1-amine
Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I frequently guide drug discovery teams through the treacherous landscape of assay interference. When screening libraries containing the fragment/building block 6-bromo-3-methylisoquinolin-1-amine (CAS: 872018-41-2)[1][2], researchers often encounter erratic, non-reproducible data.
Because of its structural properties—a halogenated, planar, conjugated heterocyclic amine—this compound is highly susceptible to acting as a Pan-Assay Interference Compound (PAINS)[3]. To ensure scientific integrity, we must treat every hit not as a discovery, but as a hypothesis that must survive a self-validating system of counter-screens.
Below is our field-proven triage workflow and troubleshooting FAQ to help you isolate genuine target modulation from physical and chemical artifacts.
HTS Hit Triage Workflow
Workflow for triaging 6-bromo-3-methylisoquinolin-1-amine HTS hits to eliminate false positives.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why does 6-bromo-3-methylisoquinolin-1-amine show erratic, non-reproducible inhibition in my biochemical assays?
The Causality: The most common culprit for this specific scaffold is colloidal aggregation . Planar, hydrophobic molecules like brominated isoquinolines tend to self-associate into micelle-like colloids at micromolar screening concentrations (>1-5 µM). Instead of binding to the target's active site, these colloids non-specifically sequester, unfold, and inhibit the target protein ()[3].
Mechanism of enzyme sequestration by concentration-dependent colloidal aggregation.
Self-Validating Protocol: Detergent-Sensitivity Assay
-
Prepare two batches of your standard assay buffer: one standard, and one supplemented with 0.01% (v/v) Triton X-100 or CHAPS.
-
Serially dilute 6-bromo-3-methylisoquinolin-1-amine (from 100 µM to 10 nM) in both buffers.
-
Incubate the compound with the target enzyme for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate and measure the reaction rate. Interpretation: Non-ionic detergents form mixed micelles that disrupt colloidal aggregates. If the IC50 shifts by >10-fold (i.e., the compound loses potency in the presence of detergent), the initial hit was an aggregation-based false positive.
FAQ 2: My compound was synthesized via a cross-coupling reaction. Could this affect my assay?
The Causality: Yes. Brominated precursors like 6-bromo-3-methylisoquinolin-1-amine are heavily utilized in Suzuki or Negishi cross-coupling reactions. Trace residual metals (such as Palladium or Zinc) from synthesis can remain in the library sample even after HPLC purification. These inorganic impurities are potent, promiscuous inhibitors of many enzymes, particularly metalloproteases, phosphatases, and kinases ()[4][5][6].
Self-Validating Protocol: TPEN Metal Chelator Counter-Screen
-
Prepare a 10 mM stock of TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) in DMSO.
-
Dilute TPEN into your assay buffer to achieve a final concentration of 10 µM.
-
Run a standard dose-response curve of the compound in the TPEN-supplemented buffer alongside a standard buffer control. Interpretation: TPEN is a heavy metal chelator with a high affinity for Zn2+ , Pd2+ , and Cu2+ , but low affinity for biological Ca2+ and Mg2+ . If the compound entirely loses its inhibitory activity in the presence of TPEN, the "hit" was caused by trace metal impurities poisoning your enzyme[4][6].
FAQ 3: My FP/FRET assay shows a strong hit, but the orthogonal SPR assay shows no binding. What is happening?
The Causality: Optical interference. The highly conjugated isoquinoline ring system absorbs light in the UV/Vis range and can emit fluorescence that overlaps with common assay fluorophores (e.g., AMC, coumarin, or FITC). This leads to signal quenching or artificial enhancement, mimicking a positive biological readout ()[3].
Self-Validating Protocol: Compound-Only Baseline Plate
-
Prepare a "compound-only" microplate containing assay buffer, the detection reagents (fluorophores), and the compound at screening concentration (e.g., 10 µM). Do not add the target enzyme.
-
Measure the baseline fluorescence/absorbance. Interpretation: If the readout deviates by >20% from the vehicle (DMSO) control, the compound is optically interfering. You must switch to a red-shifted assay or Time-Resolved FRET (TR-FRET) using Europium/Terbium cryptates to bypass the auto-fluorescence spectrum.
FAQ 4: Is this compound acting as a Redox Cycling Compound (RCC)?
The Causality: Substituted isoquinolines and amines can sometimes undergo redox cycling in the presence of reducing agents (like DTT or TCEP) commonly used in assay buffers. This cycle generates hydrogen peroxide ( H2O2 ), which rapidly oxidizes catalytic cysteines in the target enzyme, rendering it inactive ()[7][8].
Self-Validating Protocol: HRP/Phenol Red Assay
-
Prepare an assay buffer containing 1 mM DTT, 50 µg/mL Phenol Red, and 100 U/mL Horseradish Peroxidase (HRP).
-
Add 6-bromo-3-methylisoquinolin-1-amine at 10 µM.
-
Monitor absorbance at 610 nm continuously for 30 minutes. Interpretation: HRP utilizes generated H2O2 to oxidize Phenol Red, causing a distinct absorbance shift. A positive signal confirms the compound is an RCC. To mitigate, remove DTT/TCEP from your primary assay buffer if the target enzyme's stability permits[7].
Quantitative Data Summary: Interference Thresholds
To facilitate rapid decision-making, compare your experimental data against these established quantitative thresholds for false positives:
| Interference Mechanism | Typical Concentration Threshold | Diagnostic Assay Readout | Quantitative Shift Indicating False Positive |
| Colloidal Aggregation | > 1-5 µM | IC50 (+/- 0.01% Triton X-100) | > 10-fold increase in IC50 with detergent |
| Metal Impurities (Pd/Zn) | Independent of compound | IC50 (+/- 10 µM TPEN) | Complete loss of inhibition ( IC50 > 100 µM) |
| Optical Interference | > 10 µM | Compound-only baseline signal | > 20% deviation from vehicle control signal |
| Redox Cycling (RCC) | > 5 µM | Absorbance at 610 nm (Phenol Red) | > 3-fold increase in A610 vs. background |
References
-
Hermann, J. C., Chen, Y., Wartchow, C., Menke, J., Gao, L., Gleason, S. K., ... & Gan, Q. F. (2013). "Metal Impurities Cause False Positives in High-Throughput Screening Campaigns." ACS Medicinal Chemistry Letters, 4(2), 197–200. URL:[Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324. URL:[Link]
-
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry, 45(8), 1712-1722. URL:[Link]
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740. URL:[Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. 6-bromo-3-methylisoquinolin-1-amine | 872018-41-2 [sigmaaldrich.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography Solutions for 6-Bromo-3-methylisoquinolin-1-amine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-bromo-3-methylisoquinolin-1-amine. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of co-elution in the chromatographic analysis of this compound. Our approach is rooted in mechanistic understanding to empower you to resolve complex separation issues effectively.
Troubleshooting Guide: Resolving Co-elution
Co-elution, the overlapping of two or more peaks in a chromatogram, is a frequent obstacle in the analysis of synthetic intermediates like 6-bromo-3-methylisoquinolin-1-amine. This can arise from the presence of structurally similar impurities, such as positional isomers or unreacted starting materials.[1][2] This guide will walk you through a systematic approach to diagnose and resolve these issues.
Q1: I'm observing a broad or shouldered peak for my main compound. How can I confirm if this is a co-elution issue?
A distorted peak shape is a strong indicator of a co-eluting species. To confirm, consider the following:
-
Peak Purity Analysis with a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can assess the spectral homogeneity across the peak. If the UV spectra at the upslope, apex, and downslope of the peak are not identical, it suggests the presence of more than one component. Similarly, an MS detector can reveal different mass-to-charge ratios across the peak, confirming co-elution.
-
Varying Injection Volume: Injecting a smaller volume of your sample can sometimes improve the resolution of closely eluting peaks, making the shoulder more apparent.
-
Systematic Method Adjustments: As detailed in the following sections, systematically altering chromatographic parameters like mobile phase composition and pH can often resolve the co-eluting peaks, confirming their presence.
Q2: My main peak is co-eluting with a suspected impurity. Where do I start with method development to achieve separation?
Resolving co-elution requires a logical, step-by-step approach to manipulate the selectivity of your chromatographic system. The following workflow provides a structured methodology.
Caption: A workflow for systematically resolving co-elution issues.
Detailed Troubleshooting Steps
Step 1: Mobile Phase pH Optimization
The retention of ionizable compounds like 6-bromo-3-methylisoquinolin-1-amine is highly sensitive to the mobile phase pH.[3] The isoquinoline amine moiety is basic, and its degree of protonation will significantly impact its interaction with the stationary phase.
-
Experimental Protocol:
-
Initial Condition: Start with a common mobile phase for basic compounds, such as 0.1% formic acid in water (pH ~2.7) and acetonitrile.
-
Systematic pH Adjustment: Prepare a series of mobile phases with different pH values. It is recommended to work at least 1.5-2 pH units away from the analyte's pKa. For this basic compound, exploring a range from pH 3 to pH 8 would be a good starting point. Use appropriate buffers for each pH range (e.g., formate for pH 3-4, acetate for pH 4-5.5, and phosphate or borate for higher pHs).
-
Buffer Concentration: The concentration of the buffer can also influence peak shape and retention.[4][5] A buffer concentration of 10-25 mM is a good starting point. Insufficient buffer concentration can lead to poor peak shape, especially with high sample loads.[4]
-
Analysis: Inject your sample with each mobile phase and observe the changes in retention time and resolution.
-
| Mobile Phase pH | Expected Effect on 6-bromo-3-methylisoquinolin-1-amine | Potential for Resolving Co-elution with a Less Basic Impurity |
| Low pH (e.g., 3.0) | The amine is fully protonated and more polar, leading to earlier elution on a reversed-phase column. | High, as the difference in polarity between the protonated analyte and a less basic or neutral impurity will be maximized. |
| Mid pH (e.g., 5.5) | The analyte will be partially protonated, which can lead to poor peak shape if the pH is close to the pKa. | Moderate, but peak shape may be compromised. |
| High pH (e.g., 8.0) | The amine is in its neutral form and more hydrophobic, resulting in longer retention. | High, as the difference in hydrophobicity between the neutral analyte and a less hydrophobic impurity will be more pronounced. |
Step 2: Change Organic Modifier
The choice of organic solvent in the mobile phase can significantly alter the selectivity of the separation.
-
The Rationale: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they interact differently with analytes and the stationary phase. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. Switching between these can change the elution order of closely related compounds.
-
Experimental Protocol:
-
If your current method uses acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak.
-
Analyze your sample using the methanol-based mobile phase and compare the chromatogram to your original one. Pay close attention to the relative retention times of the main peak and the co-eluting impurity.
-
Step 3: Evaluate Alternative Stationary Phases
If modifying the mobile phase does not provide sufficient resolution, changing the stationary phase chemistry is the next logical step.
-
The Rationale: Different stationary phases offer unique separation mechanisms. While a C18 column is a good starting point, other chemistries can provide the necessary selectivity to resolve your co-eluting pair.
-
Recommended Stationary Phases:
| Stationary Phase | Separation Mechanism | Potential Advantage for 6-bromo-3-methylisoquinolin-1-amine |
| Phenyl-Hexyl | Provides π-π interactions in addition to hydrophobic interactions. | The aromatic isoquinoline ring can engage in π-π interactions, offering a different selectivity compared to a standard C18.[3] |
| Polar-Embedded | Contains a polar functional group (e.g., amide or carbamate) embedded in the alkyl chain. | This can reduce interactions with residual silanols, leading to improved peak shape for basic compounds, and provides alternative selectivity. |
| Pentafluorophenyl (PFP) | Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | The electron-rich aromatic system and the bromine atom of the analyte can interact favorably with the electron-deficient PFP phase. |
Step 4: Consider Advanced Techniques
For particularly challenging separations, alternative chromatographic modes may be necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are not well-retained in reversed-phase chromatography. While 6-bromo-3-methylisoquinolin-1-amine has hydrophobic character, HILIC can offer a completely different selectivity based on the polarity of the molecule.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for its ability to provide high-efficiency separations of isomers and is often successful where HPLC is not.[5]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities that could be co-eluting with 6-bromo-3-methylisoquinolin-1-amine?
Based on common synthetic routes for quinolines and isoquinolines, potential impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.[1]
-
Positional Isomers: Bromination of the isoquinoline ring can sometimes lead to the formation of other bromo-isomers (e.g., 5-bromo or 7-bromo derivatives).[6] These isomers will have very similar physicochemical properties, making them prime candidates for co-elution.
-
Debrominated Impurity: Incomplete bromination or a side reaction could result in the presence of 3-methylisoquinolin-1-amine.
Q2: I'm seeing significant peak tailing with my compound. Is this related to co-elution?
While peak tailing can be a sign of co-elution, for basic compounds like 6-bromo-3-methylisoquinolin-1-amine, it is more commonly caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases. To address this:
-
Use a Low pH Mobile Phase: At a low pH (e.g., below 3), the silanol groups are protonated and less likely to interact with the protonated amine.
-
Employ an End-Capped Column: Modern, high-purity, end-capped columns have a lower concentration of accessible silanol groups, which significantly reduces peak tailing for basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape. However, this is not compatible with MS detection.
Q3: Can temperature be used to resolve co-elution?
Yes, adjusting the column temperature can sometimes improve resolution. Increasing the temperature generally decreases retention times and can improve peak efficiency. More importantly, it can change the selectivity of the separation, as the relative retention of the two co-eluting compounds may change differently with temperature. Experimenting with temperatures between 30°C and 60°C is a reasonable approach.
Conclusion
Resolving co-elution issues in the chromatography of 6-bromo-3-methylisoquinolin-1-amine requires a systematic and mechanistically driven approach. By carefully considering the physicochemical properties of the analyte and potential impurities, and by methodically manipulating the mobile phase, stationary phase, and other chromatographic parameters, you can achieve the desired separation. This guide provides a robust framework to tackle these challenges, enabling you to obtain accurate and reliable analytical results in your research and development endeavors.
References
-
Gawad, E.A. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Retrieved from [Link]
-
PharmaCores. (2025, September 2). Your Guide to Select the buffer in HPLC development part 2. Retrieved from [Link]
-
Gawad, E.A. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3-hydroxyisoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]
-
University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]
-
Neill, J. L., et al. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 189, 113474. [Link]
-
ResearchGate. (2025, August 10). Brominated isoindolines: Precursors to functionalised nitroxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]
-
PeerJ. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903. [Link]
-
MDPI. (2025, February 28). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Retrieved from [Link]
- Google Patents. (n.d.). Process for separation and purification of methyl amines.
-
Osaka University of Pharmaceutical Sciences. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Retrieved from [Link]
-
PubMed. (2025, September 17). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from [Link]
-
ResearchGate. (2015, May 31). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
MDPI. (2020, October 27). 6-Bromo-N-(2-methyl-2H-benzo[d][1][3][7]triazol-5-yl)quinolin-4-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]
-
MDPI. (2020, October 20). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]
-
pharmRxiv. (n.d.). Advancing 6-bromo-7-[11C]methylpurine for clinical PET imaging of MRP1. Retrieved from [Link]
-
MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Jencks, W. P., & Westheimer, F. H. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study | MDPI [mdpi.com]
A Comparative Guide to the Kinase Inhibitor Scaffolds: 6-bromo-3-methylisoquinolin-1-amine and 6-bromoisoquinolin-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoquinolin-1-amine Scaffold in Kinase Inhibition
The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The 1-aminoisoquinoline moiety, in particular, has emerged as a significant pharmacophore for the development of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1]
One notable target for isoquinolin-1-amine derivatives is the Rho-associated coiled-coil containing protein kinase (ROCK) family.[2][3] ROCK inhibitors have shown therapeutic potential in cardiovascular diseases, and the 6-substituted isoquinolin-1-amine framework has been identified as a promising starting point for the development of potent and selective ROCK inhibitors.[2]
This guide focuses on the comparative analysis of two specific analogs: 6-bromoisoquinolin-1-amine and its 3-methyl substituted counterpart. The primary objective is to elucidate the potential impact of the C-3 methyl group on the biological activity, selectivity, and pharmacokinetic properties of the parent scaffold.
Structural and Physicochemical Properties
The key structural difference between the two molecules is the presence of a methyl group at the C-3 position of the isoquinoline ring in 6-bromo-3-methylisoquinolin-1-amine. This seemingly minor modification can have significant implications for the molecule's physicochemical properties and its interaction with biological targets.
| Property | 6-bromoisoquinolin-1-amine | 6-bromo-3-methylisoquinolin-1-amine |
| Molecular Formula | C₉H₇BrN₂ | C₁₀H₉BrN₂ |
| Molecular Weight | 223.07 g/mol | 237.10 g/mol |
| Predicted logP | 2.1 | 2.5 |
| Hydrogen Bond Donors | 1 (amine) | 1 (amine) |
| Hydrogen Bond Acceptors | 2 (ring nitrogen, amine) | 2 (ring nitrogen, amine) |
| Rotatable Bonds | 0 | 1 |
Note: Predicted logP values are estimations and can vary based on the algorithm used.
The introduction of the methyl group increases the molecular weight and predicted lipophilicity (logP). This enhanced lipophilicity may influence membrane permeability and plasma protein binding.
Postulated Biological Activity: A Focus on ROCK Inhibition
Based on fragment-based drug discovery studies on 6-substituted isoquinolin-1-amine derivatives, both 6-bromoisoquinolin-1-amine and 6-bromo-3-methylisoquinolin-1-amine are anticipated to exhibit inhibitory activity against ROCK kinases.[2] The 1-amino group is crucial for interacting with the hinge region of the kinase ATP-binding pocket, a common binding motif for many kinase inhibitors.
The Influence of the 3-Methyl Group: A Structure-Activity Relationship (SAR) Perspective
The addition of a methyl group can significantly alter the structure-activity relationship of a kinase inhibitor.[2][4] In the context of the 6-bromo-3-methylisoquinolin-1-amine scaffold, the 3-methyl group could have several effects:
-
Steric Influence on Binding: The methyl group may introduce steric hindrance, potentially altering the binding orientation of the molecule within the ATP pocket. This could either enhance or diminish binding affinity depending on the specific topology of the target kinase. For some kinases, a methyl group can occupy a small hydrophobic pocket, leading to increased potency.[4]
-
Conformational Rigidity: The methyl group can restrict the rotation of adjacent substituents, leading to a more conformationally constrained molecule. This pre-organization can be entropically favorable for binding, potentially increasing affinity.[2]
-
Modified Lipophilicity: As noted, the methyl group increases lipophilicity. This can impact cell permeability and target engagement in cellular assays. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties.
-
Metabolic Stability: The presence of the methyl group may alter the metabolic profile of the compound by blocking a potential site of metabolism or by introducing a new site for enzymatic modification.
Without direct experimental data, it is hypothesized that the 3-methyl group in 6-bromo-3-methylisoquinolin-1-amine could lead to a different kinase selectivity profile compared to the unsubstituted analog.
Experimental Protocols for Comparative Evaluation
To empirically determine the comparative activity of these two compounds, a series of well-established in vitro assays are recommended. The following protocols provide a framework for a comprehensive evaluation.
Synthesis of Target Compounds
A generalized synthetic approach for 6-bromoisoquinolin-1-amine and the proposed synthesis for 6-bromo-3-methylisoquinolin-1-amine are outlined below.
Workflow for Synthesis of Isoquinolin-1-amine Scaffolds
Caption: Proposed synthetic workflows for the target compounds.
In Vitro Kinase Inhibition Assay: ROCK Kinase
A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method for quantifying kinase activity and the inhibitory potential of test compounds.[5][6]
Experimental Protocol: ROCK2 Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 μM DTT).[5]
-
Dilute ROCK2 enzyme, substrate (e.g., S6K substrate peptide), and ATP in the kinase buffer.
-
Prepare serial dilutions of 6-bromo-3-methylisoquinolin-1-amine and 6-bromoisoquinolin-1-amine in 5% DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilutions or 5% DMSO (vehicle control).
-
Add 2 µL of the diluted ROCK2 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.[5]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.
-
Cellular Proliferation and Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8][9]
Workflow for MTT Cytotoxicity Assay
Caption: General workflow of the MTT assay for cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-bromo-3-methylisoquinolin-1-amine and 6-bromoisoquinolin-1-amine in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[7]
-
Add 10 µL of the MTT solution to each well.
-
Incubate at 37°C for 3-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value for each compound.
-
Predicted Outcomes and Discussion
Based on the principles of SAR, the following outcomes can be predicted:
-
ROCK Kinase Inhibition: Both compounds are expected to show inhibitory activity against ROCK kinases. The IC₅₀ value for 6-bromo-3-methylisoquinolin-1-amine may differ from that of 6-bromoisoquinolin-1-amine. If the 3-methyl group favorably interacts with a hydrophobic pocket in the ATP-binding site, an increase in potency (lower IC₅₀) would be observed. Conversely, steric clashes could lead to decreased potency.
-
Cytotoxicity: The cytotoxic effects of the two compounds will likely correlate with their kinase inhibitory activity, particularly if the chosen cell line is dependent on the targeted kinase signaling pathway. Differences in cell permeability due to the varied lipophilicity may also contribute to different cytotoxic potencies.
The following diagram illustrates the logical relationship between the structural modification and the potential biological outcomes.
Structure-Activity Relationship Logic
Caption: The impact of the 3-methyl group on activity.
Conclusion
While this guide provides a predictive comparison based on existing knowledge, empirical testing is essential to fully elucidate the activity profiles of 6-bromo-3-methylisoquinolin-1-amine and 6-bromoisoquinolin-1-amine. The experimental protocols outlined herein offer a robust framework for such an investigation. The addition of a methyl group at the C-3 position is a subtle yet potentially impactful modification that warrants careful consideration in the design of novel isoquinolin-1-amine-based kinase inhibitors. The insights gained from a direct comparison of these two scaffolds will be invaluable for guiding future optimization efforts in the pursuit of more potent and selective therapeutic agents.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Cyrusbio. MTT Assay Protocol. [Link]
-
JoVE. MTT (Assay protocol). [Link]
-
ACS Publications. Surprising Non-Additivity of Methyl Groups in Drug–Kinase Interaction. [Link]
-
MDPI. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]
-
PMC. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. [Link]
-
PubMed. 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. [Link]
-
Cell Biolabs, Inc. 96-well ROCK Activity Assay Kit. [Link]
-
MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]
-
ACS Publications. Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Structure-Activity Relationship (SAR) Guide: 6-Bromo-3-methylisoquinolin-1-amine Analogs
Executive Summary & Target Rationale
In modern medicinal chemistry, the 6-bromo-3-methylisoquinolin-1-amine (CAS: 872018-41-2) scaffold serves as a highly privileged pharmacophore. Its rigid, planar bicyclic aromatic system, combined with precise hydrogen-bonding vectors, makes it an ideal foundation for designing inhibitors against two highly divergent target classes: Serine Proteases (e.g., Factor XIa/XIIa) and Protein Kinases (e.g., ROCK1/2, c-KIT).
This guide provides a comprehensive structure-activity relationship (SAR) comparison of analogs derived from this core scaffold. By analyzing the mechanistic causality behind specific functional group substitutions, drug development professionals can strategically tune this molecule to achieve high target selectivity and potency.
Mechanistic Causality: Decoding the Scaffold
The versatility of 6-bromo-3-methylisoquinolin-1-amine lies in its three distinct functional zones, each dictating a specific interaction within a target's binding pocket:
-
N1-Amine (The Anchor): Acts as a critical hydrogen bond donor/acceptor. In kinase targets, it forms canonical bidentate hydrogen bonds with the backbone carbonyls of the hinge region (e.g., Met156 in ROCK1) [2]. In serine proteases, it anchors the molecule deep within the S1 specificity pocket [3].
-
C3-Methyl (The Steric Lock): Provides essential steric shielding. This lipophilic bump restricts the rotational degrees of freedom of the scaffold, locking it into a favorable conformation and preventing off-target binding to highly homologous proteins.
-
C6-Bromo (The Diversification Handle): The bromine atom serves as a synthetic vector for palladium-catalyzed cross-coupling. By replacing the bromine with various aryl, heteroaryl, or aliphatic groups, medicinal chemists can probe the hydrophobic S1' subsite of proteases or the DFG-out allosteric pocket of kinases [4].
Fig 1. Divergent binding modalities of the isoquinolin-1-amine scaffold in kinases vs. proteases.
Comparative SAR Profiling: Kinases vs. Serine Proteases
The following table summarizes the comparative SAR of representative C6-substituted analogs. The data illustrates how modifying the C6-vector shifts the selectivity profile between ROCK1 (a representative kinase) and Factor XIa (a representative coagulation protease) [1] [2].
| Analog | C6-Substitution | ROCK1 IC₅₀ (nM) | FXIa IC₅₀ (nM) | Primary SAR Driver & Mechanistic Rationale |
| 1 (Core) | -Bromo | >10,000 | 2,500 | Baseline: Halogen provides weak hydrophobic contacts but lacks the extended reach required for high-affinity binding in either target. |
| 2 | -Phenyl | 1,200 | 450 | Protease Shift: The planar aryl ring improves the geometric fit within the narrow, hydrophobic S1' subsite of Factor XIa. |
| 3 | -4-Methylpiperazin-1-yl | 150 | >5,000 | Kinase Shift: The basic amine extends into the kinase solvent-exposed region, enhancing solubility and affinity, but causes a severe steric clash in the protease pocket. |
| 4 | -3-(Trifluoromethyl)phenyl | 45 | 1,100 | Kinase Optimization: The bulky CF₃ group perfectly occupies the deep, lipophilic DFG-out allosteric pocket of ROCK1, driving sub-nanomolar potency via halogen bonding. |
Key Insight: To design a potent Factor XIa inhibitor, the C6 position must be extended with planar, rigid motifs (like substituted phenyls or macrocycles) that navigate the S1' pocket without introducing basic amines that disrupt the local electrostatic environment [1]. Conversely, optimizing for kinases requires exploiting the DFG-out pocket using bulky, electron-withdrawing groups (like CF₃) [4].
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the SAR data, the synthesis and biological evaluation must operate as a self-validating system.
Pd-Catalyzed C6-Functionalization Workflow
Causality of Reagent Selection: The C6-bromo position on the isoquinoline ring is sterically hindered by the adjacent aromatic system. Using a standard monodentate catalyst like Pd(PPh₃)₄ often leads to premature reductive elimination and high levels of debrominated byproducts. Therefore, a bidentate ligand system is required.
Step-by-Step Protocol:
-
Preparation: In a nitrogen-purged Schlenk tube, combine 6-bromo-3-methylisoquinolin-1-amine (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Rationale: The large bite angle of the dppf ligand stabilizes the palladium intermediate, forcing the desired cross-coupling pathway.
-
Solvent System: Suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane/H₂O. Rationale: The biphasic system ensures the solubility of both the highly lipophilic isoquinoline scaffold and the inorganic base.
-
Reaction & QC: Heat at 90°C for 12 hours. Purify via preparative HPLC. Self-Validation Check: Compounds must pass LC-MS with >95% purity and exhibit the characteristic C3-methyl singlet (~2.40 ppm) in ¹H-NMR before proceeding to biological assays.
Orthogonal Biochemical Validation
Causality of Assay Selection: Standard fluorogenic assays are highly susceptible to false positives when screening isoquinoline derivatives because the core scaffold itself is fluorescent (excitation ~340 nm, emission ~430 nm).
Step-by-Step Protocol:
-
Assay Format: Employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for kinase profiling.
-
Execution: Incubate the purified analog with ROCK1 enzyme, ATP, and a biotinylated peptide substrate. Add a Europium-labeled anti-phospho antibody and a Streptavidin-Allophycocyanin (APC) acceptor.
-
Measurement: Excite at 340 nm, but introduce a 50-microsecond time delay before reading the emission at 665 nm. Rationale: The time gate allows the short-lived autofluorescence of the isoquinoline core to decay completely, measuring only the long-lived Europium-APC FRET signal.
-
Self-Validation Check: Calculate the Z'-factor for every assay plate. Only data from plates with a Z' > 0.6 (indicating excellent assay robustness and signal-to-noise ratio) are accepted into the SAR table.
Fig 2. Self-validating workflow for synthesizing and profiling C6-substituted analogs.
Conclusion
The 6-bromo-3-methylisoquinolin-1-amine scaffold is a powerful engine for drug discovery, provided its structural nuances are respected. By leveraging the C6-bromo handle via robust, bidentate palladium catalysis, researchers can rapidly pivot the molecule's trajectory from a coagulation cascade modulator (Factor XIa) to an oncology/fibrosis target (ROCK1). Strict adherence to orthogonal, time-gated biological assays is mandatory to bypass the scaffold's intrinsic fluorescence and generate trustworthy SAR data.
6-Bromo-3-methylisoquinolin-1-amine: Comprehensive Safety and Disposal Protocol
For researchers, scientists, and drug development professionals, managing the lifecycle of active pharmaceutical ingredients (APIs) and chemical intermediates is as critical as the synthesis itself. 6-Bromo-3-methylisoquinolin-1-amine (CAS: 872018-41-2) is a halogenated heterocyclic amine frequently utilized in medicinal chemistry and drug discovery pipelines[1].
As a Senior Application Scientist, I designed this guide to provide field-proven, self-validating protocols for the safe handling and disposal of this compound. We will go beyond basic safety data sheets to explore the chemical causality behind these procedures, ensuring your laboratory maintains strict compliance with environmental regulations while safeguarding personnel.
Chemical Profile & Hazard Assessment
To safely dispose of any chemical, we must first understand its structural vulnerabilities and reactive potential. 6-Bromo-3-methylisoquinolin-1-amine contains two critical functional groups that dictate its disposal pathway:
-
The Primary Amine (-NH₂): Imparts weak basicity and nucleophilicity. It can react exothermically with strong acids or oxidizing agents.
-
The Bromine Atom (-Br): A heavy halogen that strictly prohibits this compound from entering standard organic waste streams.
Quantitative Data Summary
| Property / Hazard | Details |
| Chemical Name | 6-bromo-3-methylisoquinolin-1-amine |
| CAS Number | 872018-41-2 |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Physical State | Solid (Powder/Crystals) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2] |
| EPA Waste Category | Characteristic Waste (Halogenated Organic)[3] |
Regulatory Framework & Mechanistic Causality
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste is categorized by its characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity[3][4]. While 6-bromo-3-methylisoquinolin-1-amine is not a specifically P- or U-listed waste, it must be managed as a Halogenated Organic Characteristic Waste .
The Causality of Halogenated Segregation: Why must we separate halogenated compounds from standard organic waste? During thermal destruction (incineration), non-halogenated organics combust into CO₂ and H₂O. However, the combustion of 6-bromo-3-methylisoquinolin-1-amine generates hydrobromic acid (HBr) gas and potentially highly toxic brominated dioxins/furans.
To safely neutralize these byproducts, the waste must be routed to a specialized high-temperature incinerator equipped with alkaline flue-gas scrubbers. Mixing this compound with non-halogenated waste not only violates EPA protocols but risks severe corrosion to standard incineration infrastructure.
Operational Disposal Plan
The following step-by-step methodology provides a self-validating workflow for routine laboratory disposal. By integrating visual and chemical checks, you ensure the integrity of your waste stream.
Workflow 1: Routine Laboratory Disposal
-
Segregation (The Critical Step):
-
Identify the waste as "Halogenated Organic Solid."
-
Validation check: Ensure the destination container contains NO non-halogenated solvents (e.g., acetone, ethanol) and NO aqueous acidic waste.
-
-
Containment:
-
Place the solid waste, including all contaminated consumables (weigh boats, pipette tips, filter paper), into a chemically compatible, sealable container.
-
Material Choice: Use High-Density Polyethylene (HDPE) or amber glass. These materials are highly resistant to basic amines and prevent photo-oxidation of the heterocyclic ring.
-
-
Labeling:
-
Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container.
-
The label must explicitly state "Hazardous Waste - Halogenated Organics" and list "6-bromo-3-methylisoquinolin-1-amine" as a primary constituent.
-
-
Storage:
-
Store in a designated Secondary Containment area.
-
Causality: Keep physically separated from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic amine oxidation.
-
-
Manifesting & Transport:
-
Coordinate with an EPA-certified hazardous waste vendor. Ensure the manifest explicitly specifies the need for high-temperature incineration with halogen scrubbing.
-
Mandatory Visualization: Disposal Workflow
Figure 1: Step-by-step segregation and disposal workflow for halogenated amine waste.
Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent inhalation of the irritating amine dust and environmental contamination.
Workflow 2: Solid Spill Cleanup Procedure
-
Personal Protective Equipment (PPE): Immediately don nitrile gloves (double-gloving is recommended due to the skin-irritating nature of the compound), safety goggles, and a particulate respirator (N95 or higher) if dust generation is likely.
-
Aerosol Suppression: Gently cover the spilled powder with damp absorbent paper or a commercial spill control powder. Do not use dry sweeping, as the mechanical action will disperse fine amine particulates into the breathing zone, exacerbating H335 respiratory hazards.
-
Collection: Use a non-sparking, anti-static scoop to collect the dampened material.
-
Decontamination: Wash the spill area with a mild detergent and water. Because 6-bromo-3-methylisoquinolin-1-amine is poorly soluble in neutral water, surfactants are required to fully lift the residue.
-
Aqueous Waste Routing: Collect all wash water and route it to the Aqueous Hazardous Waste stream. Validation check: Test the pH of the wash water; if it is highly basic, it may require neutralization prior to bulking to comply with 40 CFR 261.22 corrosivity standards[5][6].
-
Final Disposal: Place all recovered solid material and contaminated PPE into the Halogenated Organic waste stream.
References
-
US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA Hazardous Waste Guidelines. URL:[Link]
Sources
- 1. 6-bromo-3-methylisoquinolin-1-amine | 872018-41-2 [sigmaaldrich.com]
- 2. 524718-27-2|4-Bromo-6-methylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. Hazardous Waste Characteristics Explained in a Simple Overview [gaiaca.com]
Personal protective equipment for handling 6-bromo-3-methylisoquinolin-1-amine
Safe Handling and Operational Logistics for 6-Bromo-3-methylisoquinolin-1-amine
Executive Summary
As a Senior Application Scientist, I frequently oversee the integration of novel halogenated heterocycles into drug discovery pipelines. 6-Bromo-3-methylisoquinolin-1-amine (CAS: 872018-41-2, Formula: C10H9BrN2) is a highly valuable building block, often utilized in the synthesis of kinase inhibitors and targeted therapeutics due to its functionalizable amine and bromine handles. The compound typically presents as a solid powder 1. However, its physicochemical properties necessitate rigorous, causality-driven safety protocols. This guide provides a comprehensive operational and disposal framework, moving beyond standard boilerplate to explain the mechanistic reasons behind each safety measure.
Physicochemical Hazard Profile & Causality
Understanding the molecular structure is critical for selecting the correct Personal Protective Equipment (PPE). The compound carries standard GHS hazard statements for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The mechanistic reasons for these hazards dictate our handling strategy:
-
The Bromine Effect (Lipophilicity): The addition of a heavy halogen (bromine) to the isoquinoline core significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can easily traverse the lipid bilayer of the skin. If this compound is dissolved in an organic solvent (e.g., DMSO, DMF, or DCM), the solvent acts as a carrier, pulling the brominated compound directly through standard porous glove materials and into the bloodstream.
-
The Amine Group (Reactivity & Sensitization): Primary aromatic amines are nucleophilic. Upon dermal contact, they can covalently bind to epidermal proteins, acting as haptens. This not only causes immediate irritation but can lead to long-term sensitization and allergic contact dermatitis.
-
The Isoquinoline Core (Planarity): Planar aromatic systems carry an inherent risk of biological intercalation. Inhalation of the dry powder (dust) must be strictly avoided to prevent deposition in the respiratory tract.
Personal Protective Equipment (PPE) Matrix
The following table summarizes the required PPE based on the physical state of the compound during handling.
| Protection Category | Dry Powder Handling | Solution Handling (in DMSO/DCM/DMF) | Mechanistic Rationale |
| Hand Protection | Single layer Nitrile (min. 0.11 mm thickness) | Double-gloved: Inner Nitrile, Outer Butyl Rubber | Organic solvents degrade standard nitrile rapidly. Butyl rubber provides a robust barrier against solvent-mediated dermal penetration. |
| Eye/Face Protection | Safety goggles with side shields | Chemical splash goggles + Full face shield | Prevents mucosal absorption of airborne dust or aerosolized solvent droplets containing the dissolved compound. |
| Body Protection | Standard cotton lab coat, fully buttoned | Liquid-resistant chemical apron over lab coat | Prevents saturation of clothing in the event of a solvent spill, halting prolonged dermal exposure. |
| Respiratory | Handled strictly inside a certified Fume Hood | Handled strictly inside a certified Fume Hood | High-velocity airflow prevents inhalation of planar aromatic dust and volatile solvent vapors. |
Operational Workflows & Methodologies
To ensure a self-validating safety system, follow these step-by-step methodologies. Each protocol includes a validation step to confirm safe execution.
Protocol A: Safe Weighing and Transfer of Dry Powder
-
Preparation: Ensure the fume hood sash is lowered to the recommended operational height. Verify that the analytical balance is calibrated and placed deep inside the hood to avoid drafts.
-
Static Mitigation: Halogenated powders can hold static charges, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to opening the chemical vial.
-
PPE Verification: Don nitrile gloves, safety goggles, and a lab coat.
-
Transfer: Carefully uncap the vial. Using a micro-spatula, transfer the required mass of 6-bromo-3-methylisoquinolin-1-amine to the weighing boat.
-
Sealing & Storage: Immediately recap the source vial. Parafilm the seal and store at 2-8°C in a dark, inert atmosphere to prevent oxidation of the amine 2.
-
Validation: Ensure the balance reads 0.000 mg after removing the weighing boat to confirm no residual powder remains on the weighing pan. Wipe down the balance with an isopropanol-dampened wipe.
Protocol B: Solution Preparation and Handling
-
Solvent Selection: When preparing stock solutions (e.g., 10 mM in DMSO for biological assays), recognize that DMSO rapidly penetrates the skin.
-
Enhanced PPE: Upgrade to double gloves (Nitrile inner, Butyl outer) before handling the solvent.
-
Dissolution: Add the solvent directly to the pre-weighed powder inside the fume hood. Cap the vial tightly.
-
Agitation: Vortex the mixture. If sonication is required, use a sealed bath sonicator to prevent aerosolization of the dissolved compound.
-
Validation: Visually inspect the solution against a white background to confirm complete dissolution (no floating particulates) before proceeding to downstream assays.
Spill Response & Disposal Plan
Protocol C: Spill Cleanup Methodology
-
Assessment & Evacuation: Determine if the spill is solid or liquid. If a highly concentrated solution spill occurs outside the fume hood, evacuate the immediate area to allow vapors to dissipate.
-
Solid Spill Containment: Do not dry sweep. Sweeping aerosolizes the brominated dust. Instead, cover the powder with a damp absorbent pad (using water or a mild surfactant) to suppress dust, then carefully scoop the material into a hazardous waste container.
-
Liquid Spill Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials.
-
Halogenated Waste Segregation: 6-Bromo-3-methylisoquinolin-1-amine contains a heavy halogen. All cleanup materials must be disposed of in a dedicated Halogenated Organic Waste container. Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions in the waste stream.
-
Validation: Because isoquinoline derivatives often possess fluorescent properties, use a handheld UV lamp (365 nm) to inspect the spill area for residual compound after cleaning. Reclean if fluorescence is detected.
Operational Logic & Workflow Diagram
Below is the decision-making logic for handling and spill response, mapped out for quick laboratory reference.
Workflow and spill response logic for 6-bromo-3-methylisoquinolin-1-amine.
References
-
Sigma-Aldrich. "6-bromo-3-methylisoquinolin-1-amine | 872018-41-2 Safety & Hazard Data." Sigma-Aldrich Catalog.
-
Google Patents (US 2009/0036438 A1). "Synthesis and Physical State of 6-Bromo-3-methylisoquinolin-1-amine."1
-
BLD Pharm. "4-Bromo-6-methylpyridin-2-amine Safety Information (Analogous Storage Protocol)."2
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
